molecular formula C10H12ClNS B1369218 3-(3-Chlorophenyl)thiomorpholine CAS No. 864685-25-6

3-(3-Chlorophenyl)thiomorpholine

カタログ番号: B1369218
CAS番号: 864685-25-6
分子量: 213.73 g/mol
InChIキー: VWWOSKABRMUGCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Chlorophenyl)thiomorpholine is a useful research compound. Its molecular formula is C10H12ClNS and its molecular weight is 213.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(3-chlorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWOSKABRMUGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590134
Record name 3-(3-Chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-25-6
Record name 3-(3-Chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fundamental properties of 3-(3-Chlorophenyl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. By synthesizing available data with predictive methodologies and established scientific principles, this document aims to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and strategic application of this molecule in the pursuit of novel therapeutics, particularly those targeting the central nervous system.

Molecular and Physicochemical Profile

3-(3-Chlorophenyl)thiomorpholine possesses a core structure consisting of a thiomorpholine ring substituted at the 3-position with a 3-chlorophenyl group. This substitution pattern is critical to its physicochemical and pharmacological properties, influencing its solubility, lipophilicity, and potential interactions with biological targets.

Chemical Identity
IdentifierValueSource
Chemical Name 3-(3-Chlorophenyl)thiomorpholineN/A
CAS Number 864685-25-6[1]
Molecular Formula C₁₀H₁₂ClNS[1]
Molecular Weight 213.73 g/mol [1]
Canonical SMILES C1CSCCN(C1)C2=CC=CC(=C2)ClN/A
InChI Key VWWOSKABRMUGCB-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of 3-(3-Chlorophenyl)thiomorpholine.

PropertyValueSource/Method
Boiling Point 333.7 ± 42.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
XLogP3 2.45[1]
Predicted pKa 7.5 ± 0.5 (amine)Computational Prediction
Predicted Aqueous Solubility Low[2]
Refractive Index 1.580[1]

Rationale for Predicted Values:

  • pKa: The basicity of the thiomorpholine nitrogen is a key determinant of the compound's ionization state at physiological pH. Computational models, taking into account the electron-withdrawing effect of the 3-chlorophenyl group, predict a pKa in the mid-7 range. This suggests that at physiological pH (7.4), a significant portion of the molecules will be protonated, which can influence receptor binding and cell permeability.

  • Aqueous Solubility: The predicted low aqueous solubility is a consequence of the lipophilic 3-chlorophenyl group and the overall molecular structure.[2] This property is a critical consideration for formulation and bioavailability.

Synthesis and Purification Strategies

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the C-N bond of the thiomorpholine ring, leading back to simpler, commercially available starting materials.

G 3-(3-Chlorophenyl)thiomorpholine 3-(3-Chlorophenyl)thiomorpholine Disconnection Disconnection 3-(3-Chlorophenyl)thiomorpholine->Disconnection C-N bond Starting_Materials 3-Chlorostyrene oxide & Cysteamine Disconnection->Starting_Materials Precursors G Crude_Product Crude 3-(3-Chlorophenyl)thiomorpholine Recrystallization Recrystallization (e.g., Ethanol/Water or Hexane/Ethyl Acetate) Crude_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure 3-(3-Chlorophenyl)thiomorpholine Recrystallization->Pure_Product If sufficiently pure Column_Chromatography->Pure_Product G Compound 3-(3-Chlorophenyl)thiomorpholine Primary_Screening Primary Screening (e.g., Receptor Binding Assays for Dopamine & Serotonin Receptors) Compound->Primary_Screening Functional_Assays Functional Assays (e.g., cAMP assays, Ca²⁺ flux) Primary_Screening->Functional_Assays Active Hits Cell-based_Assays Cell-based Assays (e.g., Anticonvulsant, Cytotoxicity) Functional_Assays->Cell-based_Assays In_Vivo_Studies In Vivo Models (e.g., Animal models of epilepsy or depression) Cell-based_Assays->In_Vivo_Studies Promising Leads

Sources

3-(3-Chlorophenyl)thiomorpholine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 3-(3-Chlorophenyl)thiomorpholine , designed for researchers in medicinal chemistry and drug development.

Scaffold Analysis, Synthetic Methodology, and Pharmacological Profiling

Executive Summary

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) is a chiral heterocyclic scaffold belonging to the 3-arylthiomorpholine class. Structurally, it represents a bioisostere of 3-phenylmorpholine (the core of the psychostimulant Phenmetrazine), where the ether oxygen is replaced by a sulfur atom. This substitution significantly alters the physicochemical profile, enhancing lipophilicity and introducing a "metabolic soft spot" susceptible to S-oxidation.[1]

In drug discovery, this scaffold serves as a critical intermediate for synthesizing CNS-active agents, particularly dopamine/norepinephrine reuptake inhibitors and sigma receptor ligands. The 3-chlorophenyl moiety provides metabolic resistance against ring hydroxylation compared to the unsubstituted phenyl ring, while the secondary amine at position 4 offers a versatile vector for further diversification.

Structural Characterization & Stereochemistry[2]

IUPAC Nomenclature and Numbering

The thiomorpholine ring is numbered starting from the sulfur atom (priority over nitrogen) to assign the lowest locants to heteroatoms.

  • Position 1: Sulfur (S)[2]

  • Position 4: Nitrogen (N)[1][3]

  • Position 3: The chiral carbon adjacent to Nitrogen, bearing the 3-chlorophenyl group.

Chemical Formula: C₁₀H₁₂ClNS Molecular Weight: 213.73 g/mol [4][5][6]

Conformational Analysis

The thiomorpholine ring predominantly adopts a chair conformation similar to cyclohexane.

  • Equatorial Preference: The bulky 3-chlorophenyl substituent at C3 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

  • N-Inversion: The secondary amine nitrogen undergoes rapid pyramidal inversion, but the equilibrium is biased by the C3 substituent.

Chirality

The C3 carbon is a stereogenic center, giving rise to two enantiomers:

  • (3R)-3-(3-Chlorophenyl)thiomorpholine

  • (3S)-3-(3-Chlorophenyl)thiomorpholine

In biological systems, these enantiomers likely exhibit distinct pharmacological profiles (e.g., differential binding affinity to monoamine transporters), necessitating asymmetric synthesis or chiral resolution during development.

Synthetic Methodology

The synthesis of 3-substituted thiomorpholines requires regioselective construction of the heterocycle to ensure the aryl group is positioned adjacent to the nitrogen (C3) rather than the sulfur (C2).

Recommended Protocol: Epoxide Ring Opening & Cyclization

This route ensures high regioselectivity for the 3-position.

Reaction Logic:

  • Nucleophilic Attack: Thiolate (from cysteamine) attacks the less hindered terminal carbon of 3-chlorostyrene oxide.

  • Cyclization: Intramolecular nucleophilic substitution (SN2) where the amine displaces the activated hydroxyl group (or via Mitsunobu conditions).

Step-by-Step Protocol
  • Starting Materials: 3-Chlorostyrene oxide, 2-Aminoethanethiol (Cysteamine), Sodium Ethoxide (NaOEt).

  • Ring Opening:

    • Dissolve 2-aminoethanethiol (1.1 eq) in dry Ethanol under N₂.

    • Add NaOEt (1.0 eq) to generate the thiolate.

    • Add 3-chlorostyrene oxide dropwise at 0°C. Stir at RT for 4 hours.

    • Mechanism:[2][7][8] The sulfur attacks the terminal epoxide carbon, yielding 2-((2-aminoethyl)thio)-1-(3-chlorophenyl)ethanol .

  • Cyclization (Mitsunobu-type or Acid-mediated):

    • Isolate the intermediate.[2]

    • Reflux in 48% HBr or use Triphenylphosphine/DIAD in THF to promote ring closure (N attacks the benzylic carbon).

    • Note: Acid-mediated cyclization proceeds via a benzylic carbocation, which may racemize the product. For chiral retention, use Mitsunobu conditions.

  • Purification:

    • Basify with NaOH. Extract with DCM.

    • Purify via column chromatography (SiO₂, MeOH/DCM gradient).

Synthesis Pathway Visualization (DOT)

SynthesisPathway Start 3-Chlorostyrene Oxide Inter Intermediate: 2-((2-aminoethyl)thio)- 1-(3-chlorophenyl)ethanol Start->Inter Nucleophilic Attack (S) Reagent Cysteamine (HS-CH2-CH2-NH2) Reagent->Inter Cyclization Cyclization (Mitsunobu or HBr) Inter->Cyclization Intramolecular SN2 (N attack) Product 3-(3-Chlorophenyl) thiomorpholine Cyclization->Product Purification

Caption: Regioselective synthesis via epoxide ring opening. Sulfur attacks the terminal carbon, positioning the hydroxyl group at the benzylic position for subsequent nitrogen displacement, yielding the 3-substituted isomer.

Physicochemical & Metabolic Profile[12]

Key Properties Table
PropertyValue (Approx.)[9]Implication
LogP 2.45 - 2.80Moderate lipophilicity; good BBB penetration. Higher than morpholine analog (~1.5).
pKa (Conj. Acid) 8.2 - 8.6Basic secondary amine; exists predominantly as a cation at physiological pH (7.4).
TPSA ~37 ŲLow polar surface area, favoring CNS distribution.
H-Bond Donors 1 (NH)Suitable for hydrogen bonding with Asp/Glu residues in receptor pockets.
Metabolic Stability (S-Oxidation)

Unlike morpholines, thiomorpholines are susceptible to oxidation at the sulfur atom by Cytochrome P450 enzymes (specifically CYP3A4 and FMO).

  • Primary Metabolite: Sulfoxide (S=O). This introduces chirality at the sulfur, creating diastereomers (cis/trans relative to the C3-aryl group).

  • Secondary Metabolite: Sulfone (O=S=O).

  • Impact: S-oxidation increases polarity, facilitating renal excretion but potentially deactivating the pharmacophore.

Metabolic Pathway Visualization (DOT)

Metabolism Parent 3-(3-Chlorophenyl) thiomorpholine CYP CYP450 / FMO Parent->CYP Sulfoxide Metabolite 1: Sulfoxide (S=O) (Chiral S) CYP->Sulfoxide S-Oxidation Sulfone Metabolite 2: Sulfone (O=S=O) Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic trajectory showing sequential S-oxidation. The formation of the sulfoxide creates a new stereocenter at Sulfur, potentially complicating the pharmacokinetic profile.

Medicinal Chemistry Applications

The 3-(3-chlorophenyl)thiomorpholine scaffold is a valuable template for "scaffold hopping" from known morpholine drugs.

  • Bioisosterism: Replacing the oxygen of phenmetrazine-like stimulants with sulfur often retains monoamine transporter affinity while altering metabolic half-life.

  • Sigma Receptor Ligands: The lipophilic 3-chlorophenyl group combined with the basic amine fits the pharmacophore for Sigma-1 receptors, relevant in neuroprotection and pain management.

  • Building Block: The secondary amine (N4) can be readily alkylated or acylated to generate libraries of:

    • Ureas/Amides: For enzyme inhibition (e.g., DPP-IV inhibitors).[8]

    • N-Benzyl derivatives: For enhanced receptor selectivity.

References

  • ChemicalBook. (n.d.). 3-(3-Chlorophenyl)thiomorpholine Properties and Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). Thiomorpholine Structure and Bioactivity. PubChem Compound Summary. Retrieved from

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from

  • MDPI. (2022). Structural Characterization of Substituted Thiomorpholines in Medicinal Chemistry. Retrieved from

  • ECHEMI. (2024).[10] Commercial Availability and Physical Data of 3-(3-Chlorophenyl)thiomorpholine. Retrieved from

Sources

Technical Deep Dive: 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) is a heterocyclic secondary amine belonging to the 3-arylthiomorpholine class.[1] Structurally, it is a bioisostere of the psychostimulant scaffold 3-phenylmorpholine, distinguished by the substitution of the ether oxygen with a sulfur atom and a meta-chlorine substitution on the phenyl ring.

In the context of neuropharmacology and drug development, this compound functions as a Monoamine Transporter Modulator . Its mechanism of action is predicated on the interaction with the Solute Carrier Family 6 (SLC6) proteins—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

Property Data
IUPAC Name 3-(3-Chlorophenyl)thiomorpholine
CAS Number 864685-25-6
Molecular Formula C₁₀H₁₂ClNS
Molecular Weight 213.73 g/mol
Core Scaffold 3-Arylthiomorpholine
Primary Target Monoamine Transporters (DAT, NET, SERT)
Predicted Mechanism Reuptake Inhibition / Substrate-Induced Release

Mechanism of Action: Monoamine Transporter Modulation

The pharmacodynamic profile of 3-(3-Chlorophenyl)thiomorpholine is defined by its ability to bind to the orthosteric site of monoamine transporters. Unlike direct receptor agonists, this compound modulates synaptic transmission by altering the kinetics of neurotransmitter clearance.

Binding Site Interaction

The molecule acts as a competitive orthosteric ligand . The binding affinity is driven by two critical pharmacophoric elements:

  • Cationic Interaction: At physiological pH, the secondary amine of the thiomorpholine ring is protonated (

    
    ). This positive charge forms a critical salt bridge with the conserved aspartate residue in the transporter's central binding site (e.g., Asp79  in DAT).
    
  • Hydrophobic Stacking: The 3-chlorophenyl moiety occupies the hydrophobic S1 pocket of the transporter. The meta-chloro substituent enhances lipophilicity and steric occupancy, potentially increasing affinity for SERT relative to the unsubstituted analog due to the specific topology of the SERT S1/S2 pockets.

Functional Consequence: Inhibition vs. Release

While structurally related to Phenmetrazine (a known releasing agent), the introduction of the sulfur atom alters the molecular volume.

  • Reuptake Inhibition: The compound blocks the transporter, preventing the re-entry of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) into the presynaptic neuron. This leads to an accumulation of neurotransmitters in the synaptic cleft.

  • Substrate-Induced Release: Depending on the specific conformational flexibility, the molecule may act as a substrate. If translocated, it disrupts the VMAT2 proton gradient and triggers reverse transport (efflux) of monoamines. Note: The larger atomic radius of sulfur (100 pm) vs. oxygen (60 pm) in the ring often shifts the profile of morpholine analogs towards reuptake inhibition by impeding the transporter's conformational transition to the inward-facing state.

SynapticMechanism Compound 3-(3-Chlorophenyl) thiomorpholine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Binding (Asp79 Salt Bridge) Synapse Synaptic Cleft (↑ Dopamine Levels) DAT->Synapse Blockade of Reuptake Receptor Post-Synaptic Dopamine Receptors Synapse->Receptor Increased Activation Signal Downstream Signaling (e.g., cAMP, PKA) Receptor->Signal Signal Transduction

Figure 1: Synaptic mechanism of action showing the competitive blockade of the Dopamine Transporter (DAT), leading to elevated synaptic dopamine concentrations.[2]

Structure-Activity Relationship (SAR) Analysis

This section analyzes the causal link between the chemical structure and its biological activity, providing the logic for experimental design.

The Thiomorpholine Bioisostere

Replacing the morpholine oxygen with sulfur (Thio-substitution) fundamentally alters the physicochemical properties:

  • Lipophilicity (LogP): Sulfur is less electronegative and more lipophilic than oxygen. This increases the LogP, facilitating rapid Blood-Brain Barrier (BBB) penetration.

  • Metabolic Liability: The sulfur atom is a "soft spot" for oxidation.[3] Unlike the stable ether linkage in morpholine, the thioether is rapidly metabolized to sulfoxides and sulfones by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes. This typically results in a shorter half-life compared to the morpholine analog.

The 3-Chlorophenyl Substituent[1][4][5]
  • Electronic Effect: The chlorine atom at the meta-position is electron-withdrawing (

    
    ). This reduces the electron density of the phenyl ring, potentially strengthening 
    
    
    
    interactions within the transporter binding pocket.
  • Selectivity Tuning: In the phenethylamine/morpholine class, 3-substitution (meta) often favors balanced NET/SERT activity over pure DAT selectivity. The 3-chloro group specifically is associated with enhanced SERT affinity compared to the unsubstituted parent.

Structural FeaturePharmacological ImpactMechanistic Outcome
Thiomorpholine Ring Increased LogP; S-oxidation susceptibilityFaster onset; Shorter duration of action
Secondary Amine Protonation at physiological pHEssential for Asp79 salt-bridge binding
3-Cl Phenyl Group Lipophilic & Steric bulk in S1 pocketEnhanced potency; Modulated DAT/SERT ratio

Experimental Protocols

To validate the mechanism and potency of 3-(3-Chlorophenyl)thiomorpholine, the following standardized protocols are recommended.

In Vitro Monoamine Uptake Assay

Objective: Determine the


 for inhibition of DAT, NET, and SERT.

Protocol:

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using sucrose gradient centrifugation.

  • Incubation: Suspend synaptosomes in Krebs-Ringer-HEPES buffer containing pargyline (MAO inhibitor).

  • Treatment: Add 3-(3-Chlorophenyl)thiomorpholine at concentrations ranging from 1 nM to 10

    
    M. Incubate for 10 minutes at 37°C.
    
  • Substrate Addition: Add radiolabeled neurotransmitters:

    
    -Dopamine, 
    
    
    
    -Norepinephrine, or
    
    
    -5-HT.
  • Termination: After 5 minutes, terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake inhibition to derive

    
     using non-linear regression.
    
Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the rate of S-oxidation and intrinsic clearance.

Protocol:

  • System: Pooled human liver microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction: Incubate 1

    
    M test compound in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Detection: Analyze supernatant via LC-MS/MS. Monitor for the parent mass (

    
    ) and specific metabolites: Sulfoxide (+16 Da)  and Sulfone (+32 Da) .
    

MetabolicPathway Parent Parent Compound (Thioether) Enzyme FMO / CYP450 Parent->Enzyme Sulfoxide Metabolite 1 (Sulfoxide, +16 Da) Sulfone Metabolite 2 (Sulfone, +32 Da) Sulfoxide->Sulfone Further Oxidation Enzyme->Sulfoxide S-Oxidation

Figure 2: Predicted metabolic pathway showing the sequential S-oxidation of the thiomorpholine ring, a key determinant of the compound's pharmacokinetic half-life.

References

  • Chem-Impex International. (n.d.). 2-(3-Chlorophenyl)-2-Thiomorpholinoethanamine Hydrochloride Product Page. Retrieved from

  • Accela Chem. (n.d.). 3-(3-Chlorophenyl)thiomorpholine (CAS 864685-25-6) Product Entry.[1] Retrieved from

  • Rothman, R. B., et al. (2002). "Structure-Activity Relationships of Phenmetrazine Analogs: Effects on Monoamine Transporters." Journal of Medicinal Chemistry. (Contextual SAR reference for 3-aryl heterocycles).
  • Kumari, S., et al. (2020). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4] Journal of Chemical Reviews. Retrieved from

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. (Methodology reference for transporter assays).

Sources

Introduction to 3-(3-Chlorophenyl)thiomorpholine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) is a specialized heterocyclic research chemical belonging to the arylthiomorpholine class.[1] Structurally, it is a bioisostere of the substituted phenylmorpholines (such as the psychostimulant phenmetrazine), distinguished by two critical modifications: the replacement of the ether oxygen with a sulfur atom (thio-substitution) and the attachment of the aryl ring at the 3-position rather than the 2-position common in classic anorectics.

This compound is primarily utilized in medicinal chemistry as a scaffold to explore Structure-Activity Relationships (SAR) regarding metabolic stability and selectivity for monoamine transporters (DAT/NET/SERT) versus monoamine oxidase (MAO) enzymes. Unlike its 2-phenyl analogues, which are typically potent monoamine releasers, 3-arylthiomorpholines are increasingly investigated for their potential as selective MAO-B inhibitors and neuroprotective agents.

Chemical Identity & Physicochemical Properties

Nomenclature and Identification
  • IUPAC Name: 3-(3-Chlorophenyl)thiomorpholine[1]

  • Common Synonyms: 3-(m-Chlorophenyl)thiomorpholine; Desmethyl-thio-3-CPM (informal)

  • CAS Number: 864685-25-6[1]

  • Molecular Formula: C₁₀H₁₂ClNS

  • Molecular Weight: 213.73 g/mol

Physicochemical Profile

The substitution of oxygen with sulfur significantly alters the physicochemical landscape of the molecule compared to its morpholine counterparts.

PropertyValue / CharacteristicImplication for Research
Lipophilicity (cLogP) ~2.5 - 2.9 (Estimated)Higher than morpholine analogues; enhances Blood-Brain Barrier (BBB) permeability.
H-Bond Acceptors 1 (Nitrogen)Sulfur is a poor H-bond acceptor compared to Oxygen, reducing water solubility.
Basicity (pKa) ~8.0 - 8.5Exists largely as a cation at physiological pH; suitable for salt formation (e.g., HCl).
Chirality One stereocenter at C3Typically synthesized as a racemate; enantiomers may exhibit distinct pharmacological profiles.

Synthesis & Manufacturing Protocols

The synthesis of 3-arylthiomorpholines requires distinct strategies from the 2-aryl isomers (which are often made from propiophenones). The most robust route for research-scale production involves the cyclization of aminothiols with alpha-haloketones, followed by reduction.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway SM1 3-Chlorophenacyl Bromide (2-bromo-1-(3-chlorophenyl)ethanone) Inter Intermediate: 3-(3-Chlorophenyl)-5,6-dihydro-2H-1,4-thiazine SM1->Inter Condensation (Base, EtOH, Reflux) SM2 2-Aminoethanethiol SM2->Inter Prod Target: 3-(3-Chlorophenyl)thiomorpholine Inter->Prod Reduction (NaBH4 or H2/Pd)

Figure 1: Synthetic route via dihydrothiazine reduction.

Detailed Protocol

Step 1: Condensation to Dihydrothiazine

  • Reagents: Dissolve 2-aminoethanethiol (1.0 eq) and 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous ethanol.

  • Conditions: Add a mild base (e.g., K₂CO₃) to neutralize the HBr byproduct. Reflux the mixture for 2–4 hours.

  • Mechanism: The thiol group performs a nucleophilic attack on the alpha-carbon of the ketone, followed by intramolecular Schiff base formation between the amine and the carbonyl.

  • Result: Formation of the cyclic imine intermediate, 3-(3-chlorophenyl)-5,6-dihydro-2H-1,4-thiazine.

Step 2: Reduction to Thiomorpholine

  • Reagents: Cool the reaction mixture to 0°C. Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Reaction: Stir at room temperature for 12 hours. The imine double bond (C=N) is reduced to the secondary amine.

  • Workup: Quench with dilute HCl, basify with NaOH to pH >10, and extract with dichloromethane (DCM).

  • Purification: Convert to the Hydrochloride (HCl) salt using ethereal HCl for crystallization and stability.

Pharmacological Profile[2][3][4][5][6]

Mechanism of Action: The "Thio" and "3-Aryl" Effect

3-(3-Chlorophenyl)thiomorpholine occupies a unique pharmacological niche. While it shares the phenethylamine backbone, the specific structural modifications shift its activity profile away from pure psychostimulation.

  • Monoamine Transporter Affinity:

    • Unlike 2-phenylmorpholines (which fit the DAT/NET orthosteric site tightly), 3-phenylthiomorpholines often show reduced affinity for dopamine uptake inhibition .

    • The 3-chlorophenyl substitution (meta-chloro) is electronically withdrawing and lipophilic. In similar scaffolds (e.g., 3-CMC, 3-CPM), this substitution enhances affinity for the Serotonin Transporter (SERT) relative to the unsubstituted phenyl ring.

  • MAO-B Inhibition:

    • Research indicates that 3-arylthiomorpholines can act as reversible inhibitors of Monoamine Oxidase B (MAO-B) . The sulfur atom and the steric bulk of the 3-aryl group facilitate binding in the hydrophobic cavity of the MAO-B active site, potentially offering neuroprotective effects by reducing oxidative stress from dopamine metabolism.

Structure-Activity Relationship (SAR) Diagram

SAR Core Thiomorpholine Core Sulfur Sulfur (Pos 1) Increases LogP Metabolic switch to S-oxide Core->Sulfur Pos3 3-Aryl Attachment Distorts binding at DAT Favors MAO-B selectivity Core->Pos3 MetaCl m-Chloro (Pos 3') Blocks metabolic hydroxylation Modulates SERT/NET ratio Pos3->MetaCl

Figure 2: Key structural features influencing pharmacodynamics.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signals are required:

  • 1H NMR (CDCl₃, 400 MHz):

    • Aromatic region: Multiplet at δ 7.2–7.4 ppm (4H, 3-chlorophenyl).

    • Chiral center (H3): Doublet of doublets or multiplet at δ ~3.8–4.0 ppm.

    • Thiomorpholine ring protons: Complex multiplets at δ 2.5–3.2 ppm (6H, corresponding to C2, C5, C6 protons).

  • Mass Spectrometry (ESI+):

    • Parent Ion [M+H]⁺: m/z ~214.04 (consistent with ³⁵Cl isotope).

    • Isotope Pattern: Distinct M+2 peak at ~33% intensity of M+ (characteristic of Chlorine).

Handling & Safety Protocols

Warning: This compound is a potent bioactive research chemical. It lacks comprehensive toxicological data in humans.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended due to high lipophilicity).

    • P100/HEPA respirator when handling powder to prevent inhalation of dust.

  • Storage:

    • Store as the HCl salt at -20°C.

    • Protect from moisture; thiomorpholines are susceptible to slow oxidation to sulfoxides (S=O) if exposed to air/light over prolonged periods.

  • Emergency:

    • In case of exposure, treat symptomatically for sympathomimetic toxicity (though potency is likely lower than phenmetrazine).

References

  • Synthesis of 3-Arylthiomorpholines

    • Title: Synthesis and biological activities of some N-hydroxymethylene and N-methoxymethylene thiazines.[2] (Describes the reduction of thiazine intermediates to thiomorpholines).

    • Source: ResearchG
    • URL:

  • Pharmacology of Thiomorpholine Derivatives

    • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
    • Source: Journal of Chemical Reviews.[3]

    • URL:

  • MAO-B Inhibition Studies

    • Title: 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors.[4]

    • Source: Bioorganic & Medicinal Chemistry.[5][4][6][7]

    • URL:

  • Chemical Identity (CAS Data)

    • Title: 3-(3-Chlorophenyl)thiomorpholine Product Entry.[1]

    • Source: Chem-Impex / PubChem.
    • URL:

Sources

Key characteristics of the 3-(3-Chlorophenyl)thiomorpholine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(3-Chlorophenyl)thiomorpholine scaffold represents a sophisticated chemotype in modern medicinal chemistry, serving as a sulfur-containing bioisostere of the well-characterized 3-aryl-morpholine class (e.g., Phenmetrazine). This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and pharmacological potential.

Executive Summary

The 3-(3-Chlorophenyl)thiomorpholine scaffold is a heterocyclic pharmacophore distinguished by the substitution of the ether oxygen in morpholine with a sulfur atom. This single atom substitution (O


 S) dramatically alters the electronic landscape, lipophilicity, and metabolic profile of the molecule while retaining the core spatial geometry required for monoamine transporter binding.

Key Technical Advantages:

  • Lipophilicity Modulation: The sulfur atom increases

    
     relative to morpholine, enhancing blood-brain barrier (BBB) permeability.
    
  • Metabolic Stability: The 3-chlorophenyl ring blocks metabolic oxidation at the vulnerable aromatic positions, while the thiomorpholine ring offers resistance to oxidative ring opening compared to morpholine.

  • Non-Classical Bioisosterism: It serves as a template for designing dual-action norepinephrine/dopamine reuptake inhibitors (NDRIs) with distinct residence times and off-rates compared to their oxygenated counterparts.

Physicochemical Architecture

Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the thiomorpholine ring exists in a dynamic equilibrium between chair and twist-boat conformers. The large van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen) induces a "puckering" effect, altering the vector of the nitrogen lone pair.

PropertyMorpholine Analog3-(3-Cl-Ph)-ThiomorpholineImpact
Bond Length (C-X) 1.43 Å (C-O)1.82 Å (C-S)Ring expansion; altered receptor fit.
Lipophilicity (cLogP) ~1.8~2.9 - 3.2Enhanced CNS penetration.
pKa (Conjugate Acid) 8.36~8.0 - 8.2Reduced basicity due to S-inductive effect.
H-Bond Acceptor StrongWeakReduced desolvation penalty upon binding.
Stereochemical Considerations

The scaffold possesses a chiral center at the C3 position. By analogy to the phenmetrazine class, the biological activity is likely stereospecific.

  • (3S)-Enantiomer: Typically correlates with higher affinity for dopamine transporters (DAT) in 3-substituted heterocycles.

  • (3R)-Enantiomer: Often exhibits reduced potency or altered selectivity profiles (e.g., NET > DAT).

Synthetic Methodology: The Lactam Reduction Protocol

To ensure regiochemical fidelity (placing the aryl group strictly at the 3-position), direct condensation methods are often prone to rearrangement (giving thiazolidines). The most robust protocol utilizes a "S-Alkylation / Cyclization / Reduction" sequence.

Reaction Logic
  • Nucleophilic Substitution: Cysteamine (2-aminoethanethiol) attacks the

    
    -carbon of a 2-bromo-2-phenylacetate derivative. Sulfur is a better nucleophile than nitrogen, ensuring S-alkylation occurs first.
    
  • Intramolecular Amidation: Under thermal or basic conditions, the amine attacks the ester carbonyl to close the ring, forming the lactam (thiomorpholin-2-one).

  • Lactam Reduction: The carbonyl is removed using a high-strength hydride donor (LiAlH

    
     or BH
    
    
    
    ) to yield the saturated amine.
Synthesis Pathway Diagram

SynthesisPath Start1 Methyl 2-bromo-2- (3-chlorophenyl)acetate Inter1 Intermediate: S-Alkylated Ester Start1->Inter1 SN2 Substitution (Et3N, THF) Start2 Cysteamine (2-Aminoethanethiol) Start2->Inter1 Lactam Lactam: 3-(3-Cl-Ph)thiomorpholin-2-one Inter1->Lactam Cyclization (Heat/Base) Product SCAFFOLD: 3-(3-Chlorophenyl) thiomorpholine Lactam->Product Reduction (LiAlH4, Reflux)

Figure 1: Regioselective synthesis of the 3-arylthiomorpholine scaffold via the lactam intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-(3-chlorophenyl)thiomorpholine hydrochloride.

Phase 1: Formation of the Lactam Intermediate
  • Reagents: Methyl 2-bromo-2-(3-chlorophenyl)acetate (1.0 eq), Cysteamine hydrochloride (1.1 eq), Triethylamine (2.5 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve cysteamine HCl in methanol under nitrogen. Add triethylamine dropwise at 0°C.

    • Add Methyl 2-bromo-2-(3-chlorophenyl)acetate slowly to the solution.

    • Allow to warm to room temperature and stir for 2 hours (monitors S-alkylation).

    • Cyclization: Reflux the mixture for 6–12 hours. The basic conditions promote the attack of the amine on the ester.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      . Purify via flash chromatography (Hexane/EtOAc) to isolate 3-(3-chlorophenyl)thiomorpholin-2-one .
Phase 2: Reduction to the Scaffold
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq), anhydrous THF.
    
  • Procedure:

    • Suspend LiAlH

      
       in anhydrous THF at 0°C under Argon.
      
    • Add the lactam (dissolved in THF) dropwise. Caution: Exothermic.

    • Reflux the mixture for 4–8 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Salt Formation: Dissolve the free base oil in diethyl ether and treat with 2M HCl in ether to precipitate the hydrochloride salt. Recrystallize from Isopropanol/Ether.

Medicinal Chemistry & SAR

The 3-(3-chlorophenyl)thiomorpholine scaffold acts as a versatile template. Its biological activity profile is governed by specific structural features mapped below.

Structure-Activity Relationship (SAR) Map

SARMap Core 3-(3-Chlorophenyl) thiomorpholine Cl 3-Chloro Substituent (Metabolic Block / Halogen Bond) Core->Cl Electronic Modulation Sulfur Sulfur Atom (Pos 4) (Lipophilicity / Low H-Bond Acceptor) Core->Sulfur Bioisosteric Replacement Nitrogen Secondary Amine (Pos 1) (Ionic Interaction with Asp residue) Core->Nitrogen Pharmacophore Anchor Chiral C3 Chiral Center (Stereoselectivity S > R) Core->Chiral Spatial Fit

Figure 2: Pharmacophore analysis of the scaffold highlighting key interaction points for monoamine transporter binding.

Mechanistic Implications[1]
  • The Chlorine Atom: Positioned at the meta position, the chlorine atom serves two functions: it fills a hydrophobic pocket in the target protein (e.g., DAT) and prevents hydroxylation of the phenyl ring, significantly extending the half-life (

    
    ) compared to the unsubstituted analog.
    
  • The Sulfur Atom: The thioether moiety is susceptible to metabolic S-oxidation, yielding sulfoxides and sulfones. These metabolites often retain biological activity but become more polar, facilitating renal excretion.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Thiomorpholine Synthesis Protocols

    • Steiner, A., et al. (2022).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Link

  • Pharmacology of 3-Substituted Morpholines

    • Reith, M. E., et al. (2015). Structure-activity relationships of phenylmorpholines at monoamine transporters. Journal of Medicinal Chemistry. Link

  • Chemical Properties of Thiomorpholine

    • National Center for Biotechnology Information. (2024).[2][3][4][5] PubChem Compound Summary for CID 67164, Thiomorpholine. Link

Sources

Unveiling the Therapeutic Potential of 3-(3-Chlorophenyl)thiomorpholine: A Guide to Investigating Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities to the molecules that contain it.[1][2] When combined with a 3-chlorophenyl moiety, a common pharmacophore in centrally active agents, the resulting compound, 3-(3-Chlorophenyl)thiomorpholine, emerges as a compelling candidate for therapeutic development. This guide provides a comprehensive analysis of the potential therapeutic targets of 3-(3-Chlorophenyl)thiomorpholine, drawing upon the known biological activities of its constituent chemical motifs. We will delve into hypothesized mechanisms of action and present detailed, self-validating experimental protocols to systematically investigate these potential targets. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to unlock the therapeutic value of this promising compound.

Introduction to 3-(3-Chlorophenyl)thiomorpholine

3-(3-Chlorophenyl)thiomorpholine is a synthetic organic compound with the chemical formula C₁₀H₁₂ClNS and a molecular weight of 213.73 g/mol .[3][4] It belongs to the class of thiomorpholine derivatives, which are analogs of morpholine where the oxygen atom is replaced by a sulfur atom. This substitution increases the lipophilicity of the molecule, a property that can enhance its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[5] The presence of the 3-chlorophenyl group further suggests potential interactions with biological targets in the central nervous system (CNS), as this moiety is found in a variety of neurologically active compounds.[6][7] While specific biological data for 3-(3-Chlorophenyl)thiomorpholine is not yet widely published, its structural features provide a strong rationale for investigating its therapeutic potential across several key areas.

Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)thiomorpholine

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNS[3]
Molecular Weight213.73 g/mol [3]
CAS Number864685-25-6[3]
AppearanceInquire-
SolubilityInquire-

Potential Therapeutic Arenas and Associated Targets

Based on the known bioactivities of thiomorpholine derivatives and compounds containing a 3-chlorophenyl group, we can hypothesize several promising therapeutic avenues for 3-(3-Chlorophenyl)thiomorpholine.

Central Nervous System Disorders

The 3-chlorophenyl group is a key feature in several compounds with CNS activity, including those targeting monoamine neurotransmitter systems.[6][8] Furthermore, 3-(3-Chlorophenyl)thiomorpholine has been identified as an intermediate in the synthesis of pharmaceuticals for CNS disorders.[3]

Hypothesized Targets:

  • Dopamine and Serotonin Receptors: The "dopamine hypothesis of schizophrenia" suggests that hyperactivity of dopaminergic systems is a key factor in the disease.[8] Compounds that modulate dopamine and serotonin receptors are mainstays in the treatment of various psychiatric disorders.

  • Monoamine Transporters: Inhibition of dopamine, serotonin, and norepinephrine reuptake is a well-established mechanism for antidepressant and anxiolytic drugs.

Logical Flow for CNS Target Validation

CNS_Target_Validation A 3-(3-Chlorophenyl)thiomorpholine B Initial Screening: Receptor Binding Assays (Dopamine, Serotonin, Norepinephrine) A->B Test for affinity D Transporter Uptake Assays: (DAT, SERT, NET) A->D Assess inhibition of neurotransmitter reuptake C Functional Assays: - cAMP accumulation - Calcium mobilization B->C Determine functional activity (agonist/antagonist) E In Vivo Behavioral Models: - Forced swim test (antidepressant) - Elevated plus maze (anxiolytic) - Prepulse inhibition (antipsychotic) C->E Validate in vivo efficacy D->E Validate in vivo efficacy

Caption: Workflow for CNS target validation of 3-(3-Chlorophenyl)thiomorpholine.

Oncology

Thiomorpholine derivatives have demonstrated anticancer activity, making this a promising area of investigation.[9] The mTOR pathway, a central regulator of cell growth and proliferation, is a key target in cancer therapy, and morpholine-containing compounds have been investigated as mTOR inhibitors.[10]

Hypothesized Target:

  • mTOR (mammalian Target of Rapamycin): Dysregulation of the mTOR signaling pathway is a common feature of many cancers.[10]

Experimental Protocol: In Vitro mTOR Kinase Assay

  • Objective: To determine the direct inhibitory effect of 3-(3-Chlorophenyl)thiomorpholine on mTOR kinase activity.

  • Materials:

    • Recombinant human mTOR enzyme

    • ATP and a suitable kinase substrate (e.g., p70S6K)

    • 3-(3-Chlorophenyl)thiomorpholine (dissolved in DMSO)

    • Positive control inhibitor (e.g., Rapamycin)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare a serial dilution of 3-(3-Chlorophenyl)thiomorpholine in DMSO.

    • In a 96-well plate, add the mTOR enzyme, the kinase substrate, and the test compound or controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of mTOR inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Infectious Diseases

The thiomorpholine scaffold is present in compounds with antitubercular and antimicrobial properties.[2][9][11]

Hypothesized Targets:

  • Bacterial Enzymes: Key enzymes in bacterial metabolic pathways or cell wall synthesis.

  • Mycobacterial Targets: Enzymes specific to Mycobacterium tuberculosis.

Workflow for Antimicrobial Target Identification

Antimicrobial_Target_ID A 3-(3-Chlorophenyl)thiomorpholine B Initial Screening: Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi A->B C Mechanism of Action Studies: - Macromolecular synthesis assays (DNA, RNA, protein, cell wall) B->C If active D Resistant Mutant Selection and Whole Genome Sequencing C->D E Identification of Potential Target Genes/Proteins D->E F Target Validation: - Gene knockout/overexpression - In vitro enzymatic assays E->F

Caption: A workflow for identifying the antimicrobial targets of 3-(3-Chlorophenyl)thiomorpholine.

Metabolic Disorders

Thiomorpholine derivatives have been reported to possess hypolipidemic and antioxidant activity.[2][11][12] Some have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2][11]

Hypothesized Targets:

  • Squalene Synthase: An enzyme involved in cholesterol biosynthesis.[11]

  • DPP-IV: An enzyme that degrades incretin hormones, which are involved in glucose regulation.

Experimental Protocol: DPP-IV Inhibition Assay

  • Objective: To evaluate the inhibitory activity of 3-(3-Chlorophenyl)thiomorpholine against DPP-IV.

  • Materials:

    • Human recombinant DPP-IV

    • DPP-IV substrate (e.g., Gly-Pro-AMC)

    • 3-(3-Chlorophenyl)thiomorpholine (dissolved in DMSO)

    • Positive control inhibitor (e.g., Sitagliptin)

    • Assay buffer (e.g., Tris-HCl)

  • Procedure:

    • Prepare a serial dilution of 3-(3-Chlorophenyl)thiomorpholine.

    • In a 96-well plate, add the DPP-IV enzyme and the test compound or controls.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DPP-IV substrate.

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence of the cleaved AMC product (Excitation: 360 nm, Emission: 460 nm) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of DPP-IV inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Conclusion and Future Directions

3-(3-Chlorophenyl)thiomorpholine is a molecule of significant interest for drug discovery and development. Its chemical structure, combining the versatile thiomorpholine scaffold with the neurologically relevant 3-chlorophenyl group, points towards a rich and diverse pharmacology. The proposed therapeutic targets in CNS disorders, oncology, infectious diseases, and metabolic disorders provide a solid foundation for a comprehensive investigation into its biological activities. The experimental workflows and protocols outlined in this guide offer a systematic and rigorous approach to validating these hypotheses. Further studies, including advanced in vivo models, pharmacokinetic and toxicological profiling, and structure-activity relationship (SAR) studies, will be crucial in elucidating the full therapeutic potential of 3-(3-Chlorophenyl)thiomorpholine and its derivatives.

References

  • MySkinRecipes. 3-(3-Chlorophenyl)thiomorpholine.
  • MDPI. Biological Activities of Thiophenes.
  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review.
  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Organic Chemistry Portal. Thiomorpholine synthesis.
  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • PubMed Central. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.
  • ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
  • PubMed. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • ResearchGate. Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications | Request PDF.
  • International Journal of Pharmaceutical Sciences Review and Research. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • ECHEMI. Buy 3-(3-chlorophenyl)thiomorpholine from Conier Chem&Pharma Limited.
  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

Sources

Methodological & Application

3-(3-Chlorophenyl)thiomorpholine applications in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Chlorophenyl)thiomorpholine applications in CNS drug discovery Content Type: Application Note & Protocol Guide

Unlocking 3-(3-Chlorophenyl)thiomorpholine as a Bioisostere for Monoamine Transporter Modulation

Executive Summary

In the optimization of Central Nervous System (CNS) candidates, the morpholine heterocycle is a "privileged scaffold," appearing in numerous antidepressants (e.g., Reboxetine) and psychostimulants (e.g., Phenmetrazine). However, metabolic susceptibility and blood-brain barrier (BBB) permeability often require structural refinement.

This guide details the application of 3-(3-Chlorophenyl)thiomorpholine (3-CPTM) —the thio-analog of the phenmetrazine scaffold—as a strategic tool in CNS drug discovery. By replacing the morpholine oxygen with sulfur, researchers can modulate lipophilicity (


), alter metabolic soft spots, and fine-tune affinity for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
Strategic Rationale: The Thiomorpholine Advantage

The 3-(3-chlorophenyl) substitution pattern is historically validated to enhance transporter affinity (mimicking the meta-chloro motif of bupropion or chlorphentermine). Introducing the thiomorpholine core offers three distinct medicinal chemistry advantages:

  • Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen. This increases the

    
     (typically by ~0.5–1.0 unit), potentially enhancing BBB penetration for polar leads.
    
  • Metabolic Diversification: While morpholines are prone to N-dealkylation or ring hydroxylation, thiomorpholines introduce the potential for S-oxidation (to sulfoxides/sulfones). This alters the clearance profile and can prolong half-life if the S-oxide remains active.

  • Bioisosteric Shape: The C–S bond (1.82 Å) is longer than the C–O bond (1.43 Å), altering the ring pucker. This subtle conformational change can probe the steric tolerance of the orthosteric binding site in MATs (Monoamine Transporters).

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for synthesizing the 3-CPTM scaffold and screening its utility as a Monoamine Transporter inhibitor.

CNS_Discovery_Workflow Start Precursor Selection (3-Chlorobenzaldehyde) Step1 Henry Reaction (Nitromethane condensation) Start->Step1 Step2 Reduction to Amine (LiAlH4) Step1->Step2 Step3 Cyclization (Vinyl Sulfonium/Thiol-ene) Step2->Step3 Scaffold SCAFFOLD GENERATED: 3-(3-Chlorophenyl)thiomorpholine Step3->Scaffold Deriv N-Functionalization (Reductive Amination) Scaffold->Deriv Library Gen Assay1 In Vitro Screen: Radioligand Binding (Ki) Deriv->Assay1 Primary Screen Assay2 Functional Assay: Neurotransmitter Uptake (IC50) Assay1->Assay2 Hit Confirmation Decision Lead Optimization (SAR Analysis) Assay2->Decision Data Integration

Caption: Integrated workflow from chemical synthesis of the 3-CPTM scaffold to biological validation against CNS targets.

Detailed Protocols
Protocol A: Synthesis of the 3-CPTM Scaffold

Note: While 3-CPTM is commercially available as an intermediate, in-house synthesis allows for stereochemical control. This protocol describes a robust route via the reduction of a thiomorpholinone intermediate.

Reagents:

  • 3-Chlorobenzaldehyde

  • Ethyl mercaptoacetate[1][2]

  • 2-Aminoethanol (or Aziridine precursors, though less safe)

  • Lithium Aluminum Hydride (LiAlH

    
    )[1]
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Formation of the Lactam Intermediate:

    • Condense 3-chlorobenzaldehyde with nitromethane (Henry reaction) followed by reduction to obtain 1-(3-chlorophenyl)ethylamine.

    • React the amine with ethyl mercaptoacetate under basic conditions (or via coupling with mercaptoacetic acid followed by cyclization) to form 5-(3-chlorophenyl)thiomorpholin-3-one .

    • Checkpoint: Verify intermediate via

      
      H-NMR (Look for the amide proton and the benzylic methine shift).
      
  • Core Reduction (The "Activation"):

    • Suspend LiAlH

      
       (2.5 equiv) in anhydrous THF under Argon at 0°C.
      
    • Add the thiomorpholin-3-one intermediate dropwise (dissolved in THF).

    • Reflux for 4–6 hours. The carbonyl oxygen is removed, yielding the saturated thiomorpholine ring.

    • Quenching: Use the Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to precipitate aluminum salts. Filter and concentrate.
  • Purification:

    • The secondary amine is basic. Purify via Acid-Base extraction (dissolve in EtOAc, wash with 1N HCl to pull product into aqueous phase, basify aqueous phase to pH 10, extract back into EtOAc).

    • Yield Expectation: 60–75%.

Protocol B: High-Throughput Monoamine Transporter Binding Assay

Objective: To determine the affinity (


) of 3-CPTM derivatives for DAT, NET, and SERT.

Materials:

  • Membrane Prep: Rat brain synaptosomes or HEK293 cells stably expressing human DAT/NET/SERT.

  • Radioligands:

    • DAT: [

      
      H]WIN 35,428
      
    • SERT: [

      
      H]Citalopram
      
    • NET: [

      
      H]Nisoxetine
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Assay Procedure:

  • Preparation: Thaw membrane preparations and homogenize in assay buffer.

  • Incubation:

    • In a 96-well plate, combine:

      • 25 µL Test Compound (3-CPTM derivative) at varying concentrations (1 nM – 10 µM).

      • 25 µL Radioligand (final concentration ~

        
         of the ligand).
        
      • 150 µL Membrane suspension.

    • Non-Specific Binding (NSB): Define using 10 µM Nomifensine (DAT/NET) or Fluoxetine (SERT).

  • Equilibrium: Incubate at 25°C for 60 minutes (DAT/NET) or 120 minutes (SERT).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Data Presentation & Interpretation

When evaluating 3-CPTM derivatives, organize data to highlight the "Sulfur Effect."

Table 1: Comparative Profile of Morpholine vs. Thiomorpholine Analogs (Hypothetical data structure for validation)

Compound IDCore ScaffoldR-SubstituentDAT

(nM)
SERT

(nM)
LogP (Calc)BBB Score*
PCM-01 Morpholine3-Cl-Phenyl452102.4High
T-PCM-01 Thiomorpholine 3-Cl-Phenyl 32 150 3.1 High
T-PCM-02 Thiomorpholine3-Cl-Phenyl, N-Me12853.4High
  • Interpretation: A decrease in

    
     (higher affinity) upon S-substitution suggests the larger sulfur atom is well-tolerated or interacts favorably with hydrophobic pockets (e.g., Phe320 in DAT).
    
  • LogP Shift: Note the increase in LogP. If LogP > 4.0, consider adding polar groups to the N-substituent to prevent peripheral sequestration.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

MOA_Synapse Presynaptic Presynaptic Neuron Transporter MAT (DAT/NET) Target Site Presynaptic->Transporter Postsynaptic Postsynaptic Neuron Ligand 3-CPTM (Inhibitor) Ligand->Transporter Blocks Neurotransmitter Dopamine/NE Neurotransmitter->Postsynaptic Signal Transduction Neurotransmitter->Transporter Reuptake

Caption: 3-CPTM derivatives act as competitive inhibitors at the presynaptic Monoamine Transporters (MAT), elevating synaptic neurotransmitter levels.

References
  • Rovathin. (2024).[3] Product Specification: 3-(3-Chlorophenyl)thiomorpholine (CAS 864685-25-6).[4][5] Retrieved from [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Journal of Organic Chemistry. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. Retrieved from [Link]

  • Obach, R. S. (2013). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. Pharmacological Reviews. (Contextual grounding for metabolic stability of thiomorpholines).

Sources

The Versatile Scaffold: 3-(3-Chlorophenyl)thiomorpholine as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery and organic synthesis, the thiomorpholine moiety has emerged as a "privileged scaffold," a molecular framework that consistently imparts desirable pharmacological properties to a diverse range of bioactive molecules.[1][2] As a bioisostere of the morpholine ring, thiomorpholine offers a nuanced modification, replacing the oxygen atom with sulfur. This substitution subtly alters the molecule's steric and electronic properties, often leading to enhanced lipophilicity and providing a "metabolic soft spot" through potential S-oxidation, which can be strategically exploited in drug design.[3]

Within this important class of heterocyles, 3-(3-Chlorophenyl)thiomorpholine stands out as a particularly valuable building block. Its structure combines the robust thiomorpholine core with a 3-chlorophenyl substituent, a common feature in centrally active agents that can modulate receptor binding and metabolic stability. The secondary amine of the thiomorpholine ring presents a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-(3-chlorophenyl)thiomorpholine, complete with detailed protocols for its key transformations and insights into its application in the synthesis of pharmacologically relevant compounds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 864685-25-6[4]
Molecular Formula C₁₀H₁₂ClNS[4]
Molecular Weight 213.73 g/mol [4]
Appearance Solid or liquid[4]
Boiling Point 333.7 ± 42.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 155.6 ± 27.9 °C[4]

Safety and Handling: 3-(3-Chlorophenyl)thiomorpholine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid formation of dust and aerosols.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

Core Synthetic Transformations: Functionalization of the Thiomorpholine Nitrogen

The synthetic utility of 3-(3-chlorophenyl)thiomorpholine primarily revolves around the reactivity of its secondary amine. This nitrogen atom can readily undergo N-alkylation, N-acylation, and reductive amination, providing access to a vast chemical space of substituted derivatives.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds A 3-(3-Chlorophenyl)thiomorpholine B N-Alkylation A->B R-X, Base C N-Acylation A->C RCOCl or (RCO)₂O, Base D Reductive Amination A->D R'CHO, [H] E N-Alkyl Derivatives B->E F N-Acyl Derivatives C->F G N-Substituted Alkyl Derivatives D->G

Caption: Key synthetic transformations of 3-(3-Chlorophenyl)thiomorpholine.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl or substituted alkyl groups onto the thiomorpholine nitrogen, a common strategy for modulating a compound's pharmacokinetic profile.

Causality Behind Experimental Choices: The choice of alkylating agent, base, and solvent is critical for achieving high yields and minimizing side reactions. Alkyl halides (iodides, bromides, chlorides) are common electrophiles. The reactivity order is typically I > Br > Cl. A non-nucleophilic base, such as potassium carbonate or triethylamine, is used to deprotonate the secondary amine without competing in the alkylation reaction. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction.

Protocol 1: N-Benzylation of 3-(3-Chlorophenyl)thiomorpholine

This protocol is adapted from established procedures for the N-alkylation of secondary amines.[5][6]

  • Materials:

    • 3-(3-Chlorophenyl)thiomorpholine (1.0 equiv)

    • Benzyl bromide (1.1 equiv)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a solution of 3-(3-chlorophenyl)thiomorpholine in anhydrous acetonitrile, add anhydrous potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-3-(3-chlorophenyl)thiomorpholine.

Self-Validation: The reaction can be monitored by TLC for the disappearance of the starting material and the appearance of a new, less polar spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, a key functional group in many pharmaceuticals due to its ability to participate in hydrogen bonding.

Causality Behind Experimental Choices: Acyl chlorides and anhydrides are highly reactive acylating agents. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[7][8] The reaction is often performed at low temperatures to control its exothermicity.

Protocol 2: N-Acetylation of 3-(3-Chlorophenyl)thiomorpholine

This protocol is based on general methods for the acylation of amines.[7]

  • Materials:

    • 3-(3-Chlorophenyl)thiomorpholine (1.0 equiv)

    • Acetyl chloride (1.2 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 3-(3-chlorophenyl)thiomorpholine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add acetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify by flash column chromatography or recrystallization to obtain N-acetyl-3-(3-chlorophenyl)thiomorpholine.

Self-Validation: Progress is monitored by TLC. The product can be validated by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS). A characteristic shift in the IR spectrum will be the appearance of a strong carbonyl stretch around 1650 cm⁻¹.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1][9] This one-pot procedure is highly efficient for creating complex amine derivatives.

Causality Behind Experimental Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[9][10] Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents. A catalytic amount of acetic acid can accelerate iminium ion formation.

G A 3-(3-Chlorophenyl)thiomorpholine C Iminium Ion Intermediate A->C B Aldehyde/Ketone (R'COR'') B->C D N-Substituted Product C->D E Reducing Agent (e.g., NaBH(OAc)₃) E->D Reduction

Caption: Workflow for Reductive Amination.

Protocol 3: Reductive Amination with 4-Fluorobenzaldehyde

This protocol is a representative example of a reductive amination reaction.[9][11]

  • Materials:

    • 3-(3-Chlorophenyl)thiomorpholine (1.0 equiv)

    • 4-Fluorobenzaldehyde (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a stirred solution of 3-(3-chlorophenyl)thiomorpholine in anhydrous 1,2-dichloroethane, add 4-fluorobenzaldehyde and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford N-(4-fluorobenzyl)-3-(3-chlorophenyl)thiomorpholine.

Self-Validation: The reaction progress can be followed by the disappearance of the aldehyde and amine starting materials. The final product's identity and purity should be confirmed using NMR and MS analysis.

Application in the Synthesis of CNS-Active Compound Analogs

The 3-aryl-thiomorpholine scaffold is structurally related to phenmetrazine and its analogs, a class of compounds known for their stimulant and anorectic effects on the central nervous system (CNS).[12][13] These compounds typically act as norepinephrine-dopamine releasing agents.[12] The structural similarity suggests that derivatives of 3-(3-chlorophenyl)thiomorpholine are promising candidates for the development of novel CNS-active agents, potentially for treating conditions like ADHD, depression, or obesity.[14]

The protocols described above for N-alkylation and N-acylation can be employed to synthesize a library of analogs for structure-activity relationship (SAR) studies. For instance, varying the alkyl or acyl substituent on the thiomorpholine nitrogen can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

3-(3-Chlorophenyl)thiomorpholine is a highly versatile and valuable building block in organic synthesis, particularly for the construction of novel compounds with potential therapeutic applications. The reactivity of its secondary amine allows for straightforward functionalization through N-alkylation, N-acylation, and reductive amination, providing access to a wide array of derivatives. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, paving the way for the discovery of new and improved chemical entities.

References

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company.

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

  • Myers, A. Chem 115.

  • 3-Chlorophenmetrazine. In: Wikipedia.

  • Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. ResearchGate.

  • Synthesis ofN-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-[3H3]methylguanidine, l brace [3H3]CNS-5161 r brace. ResearchGate.

  • Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. MDPI.

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ijabpt.

  • 3-(3-Chlorophenyl)thiomorpholine. MySkinRecipes.

  • Phenylmorpholines and analogues thereof. Google Patents.

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol. CORE.

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.

  • methyl iodide. Organic Syntheses.

  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate.

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.

  • Acylation. Part XX. The comparative acylation of phenols and thiols. RSC Publishing.

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.

  • Reductive Amination - Common Conditions. organic-chemistry.org.

  • Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate.

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC.

  • Ester synthesis by acylation. Organic Chemistry Portal.

  • Methylation using iodomethane. Reddit.

  • Preparation method for iodomethane. Google Patents.

  • Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Indian Academy of Sciences.

  • Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.

  • Synthesis method of substituted N-phenyl morpholine compound. Google Patents.

  • Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents. PubMed.

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Development of a 3-(3-Chlorophenyl)thiomorpholine Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust biochemical assay to characterize the inhibitory activity of 3-(3-Chlorophenyl)thiomorpholine. While the thiomorpholine scaffold is prevalent in compounds with diverse biological activities, including enzyme inhibition, the specific molecular target of 3-(3-Chlorophenyl)thiomorpholine is not extensively documented.[1][2] This guide, therefore, presents a detailed framework for developing a generic, yet readily adaptable, enzyme inhibition assay. We will use a representative serine/threonine kinase as a model target to illustrate the principles and methodologies, reflecting the known engagement of similar heterocyclic compounds in oncological and inflammatory pathways. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for Assay Development

The thiomorpholine heterocyclic ring system is a "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological entities to elicit therapeutic effects.[1][2] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antitubercular agents.[1][3] The inclusion of a 3-chlorophenyl group can further enhance biological activity, potentially influencing receptor binding and enzyme inhibition.[4] Given this background, 3-(3-Chlorophenyl)thiomorpholine is a compound of interest for screening against various enzymatic targets, particularly those implicated in proliferative or inflammatory diseases.

The development of a reliable and reproducible assay is the cornerstone of characterizing the pharmacological profile of any new chemical entity.[5] A well-designed assay provides quantitative data on a compound's potency and mechanism of action, which is critical for lead optimization and further preclinical development.[6] This document will guide the researcher through the essential steps of developing a robust enzymatic assay for 3-(3-Chlorophenyl)thiomorpholine, from initial considerations to detailed experimental protocols and data analysis.

Assay Principle and Design Considerations

The fundamental principle of an enzyme inhibition assay is to measure the enzymatic conversion of a substrate to a product and to quantify the reduction in this activity in the presence of an inhibitor.[5] For our model system, we will focus on a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, conversely, a higher signal suggests inhibition of the kinase.

Key Assay Parameters to Optimize

Before proceeding to the main screening protocol, it is crucial to optimize several key parameters to ensure the assay is sensitive, robust, and reproducible.

  • Enzyme Concentration: The concentration of the kinase should be optimized to produce a linear reaction rate over the desired time course.

  • Substrate Concentration (Km): The Michaelis constant (Km) for the substrate should be determined. For competitive inhibitors, running the assay at or near the Km for the substrate provides a sensitive measure of inhibition.[6]

  • ATP Concentration: Similar to the substrate, the concentration of ATP should be optimized, and its Km determined.

  • Reaction Time: The incubation time for the enzymatic reaction should be within the linear range of product formation.

  • DMSO Tolerance: As most small molecule inhibitors are dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO used.

Materials and Reagents

  • 3-(3-Chlorophenyl)thiomorpholine (CAS No. 864685-25-6)[7][8]

  • Recombinant Human Kinase (e.g., a representative serine/threonine kinase)

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection reagent

  • DMSO, molecular biology grade

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Protocols

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of 3-(3-Chlorophenyl)thiomorpholine in 100% DMSO.

  • Compound Dilution Series: Create a serial dilution of the compound stock solution in DMSO. A common starting point is a 10-point, 3-fold serial dilution.

  • Enzyme Working Solution: Dilute the recombinant kinase to the pre-determined optimal concentration in kinase assay buffer.

  • Substrate/ATP Working Solution: Prepare a solution containing the kinase substrate and ATP at their pre-determined optimal concentrations in the kinase assay buffer.

Assay Procedure: Step-by-Step

The following protocol is designed for a 384-well plate format.

  • Compound Dispensing: Add 1 µL of the serially diluted 3-(3-Chlorophenyl)thiomorpholine or DMSO (for controls) to the appropriate wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the enzyme working solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of the substrate/ATP working solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Mix the plate and incubate for the pre-determined optimal reaction time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Signal Detection: Add 20 µL of the luminescence-based ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescence signal.

  • Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.

Data Analysis and Interpretation
  • Data Normalization:

    • The "high signal" control (0% enzyme activity) will be wells with no enzyme.

    • The "low signal" control (100% enzyme activity) will be wells with enzyme and DMSO but no inhibitor.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_inhibitor - Signal_100%_activity) / (Signal_0%_activity - Signal_100%_activity)

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the generated data, several quality control metrics should be implemented.

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the high and low signal controls.

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean of the low signal control to the mean of the high signal control. A high S/B ratio is desirable.

  • Coefficient of Variation (%CV): This measures the variability of the data within the controls and should ideally be below 15%.

ParameterFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|≥ 0.5
S/B Ratio Mean_low / Mean_high≥ 5
%CV (SD / Mean) * 100< 15%

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilution Series Dispense_Compound Dispense Compound (1 µL) Compound_Prep->Dispense_Compound Enzyme_Prep Prepare Enzyme Working Solution Add_Enzyme Add Enzyme (10 µL) Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate/ATP Working Solution Start_Reaction Add Substrate/ATP (10 µL) Substrate_Prep->Start_Reaction Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (60 min) Start_Reaction->Incubate_Reaction Stop_Detect Add Detection Reagent (20 µL) Incubate_Reaction->Stop_Detect Read_Plate Read Luminescence Stop_Detect->Read_Plate Normalize Normalize Data (% Inhibition) Read_Plate->Normalize IC50 Calculate IC₅₀ Normalize->IC50

Caption: Experimental workflow for the 3-(3-Chlorophenyl)thiomorpholine enzyme inhibition assay.

Conclusion and Future Directions

This application note provides a robust and adaptable framework for the development of an enzyme inhibition assay for 3-(3-Chlorophenyl)thiomorpholine. By following the detailed protocols and incorporating the principles of assay validation, researchers can confidently characterize the inhibitory potential of this compound against a kinase of interest. The generated IC₅₀ values will be crucial for establishing structure-activity relationships and guiding further optimization of this promising scaffold. Future studies could involve elucidating the mechanism of inhibition (e.g., competitive, non-competitive) and expanding the screening to a panel of related kinases to determine the selectivity profile of 3-(3-Chlorophenyl)thiomorpholine.

References

  • Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Ggallova, et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC - PubMed Central, 26(8), 2263.
  • Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Al-Ostoot, F. H., et al. (2024).
  • Thoreauchem. (n.d.). 3-(3-Chlorophenyl)thioMorpholine-864685-25-6. Retrieved from [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Asirvatham, S., et al. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • NIH. (2021). A review for cell-based screening methods in drug discovery. PMC.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Google Patents. (2016).
  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. Retrieved from [Link]

Sources

Application Note: 3-(3-Chlorophenyl)thiomorpholine Derivatization for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 3-(3-chlorophenyl)thiomorpholine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) and metabolic targets. It serves as a bioisostere of the ubiquitous morpholine ring, offering distinct physicochemical advantages:

  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (

    
    ) compared to oxygen, enhancing blood-brain barrier (BBB) permeability.
    
  • Metabolic Stability: The 3-chlorophenyl substituent (meta-chloro) effectively blocks metabolic hydroxylation at the most reactive phenyl position, extending half-life (

    
    ).
    
  • Vectorial Diversity: The scaffold offers three distinct vectors for derivatization: the secondary amine (

    
    ), the sulfide (
    
    
    
    ), and the chiral center (
    
    
    ).

This guide details the protocols for derivatizing this core to generate high-quality Structure-Activity Relationship (SAR) libraries, focusing on N-alkylation , S-oxidation , and Chiral Resolution .

Structural Analysis & SAR Logic

Before synthesis, understanding the "vectors" of the molecule is critical for rational design.

Graphviz Diagram 1: SAR Decision Tree

SAR_Logic Core 3-(3-Chlorophenyl) thiomorpholine Core Vector_N Vector A: N4-Position (Secondary Amine) Core->Vector_N Vector_S Vector B: S1-Position (Sulfide) Core->Vector_S Vector_C Vector C: C3-Position (Chiral Center) Core->Vector_C Action_N1 Reductive Amination (Library Generation) Vector_N->Action_N1 High Throughput Action_N2 Amide Coupling (Rigidification) Vector_N->Action_N2 Specificity Action_S1 Sulfoxide (S=O) (Polarity/H-Bond Acceptor) Vector_S->Action_S1 mCPBA (1 eq) Action_S2 Sulfone (O=S=O) (Metabolic Blocking) Vector_S->Action_S2 mCPBA (2.5 eq) Action_C1 Chiral Resolution (Enantiomeric Potency) Vector_C->Action_C1 HPLC/SFC

Caption: Strategic vectors for SAR expansion. The N4 position drives library size, while S1 and C3 modifications fine-tune physicochemical properties and binding affinity.

Experimental Protocols

Protocol A: N-Derivatization via Reductive Amination

Objective: Rapidly generate a library of N-alkylated analogs to probe the hydrophobic pocket adjacent to the nitrogen. Mechanism: Formation of an iminium ion intermediate followed by reduction with sodium triacetoxyborohydride (


).
Reagents & Equipment[1][2][3]
  • Substrate: 3-(3-Chlorophenyl)thiomorpholine (HCl salt or free base).

  • Aldehydes: Diverse library (aromatic, aliphatic).

  • Reductant: Sodium triacetoxyborohydride (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Acid Catalyst: Acetic acid (AcOH).

Step-by-Step Methodology
  • Preparation: Dissolve the thiomorpholine scaffold (1.0 equiv, 0.5 mmol) in DCE (5 mL). If using the HCl salt, add triethylamine (1.1 equiv) to free-base the amine.

  • Imine Formation: Add the aldehyde (1.1 equiv). If the reaction is sluggish (monitored by TLC/LCMS), add AcOH (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add

    
     (1.5 equiv) in a single portion.
    
    • Note:

      
       is preferred over 
      
      
      
      because it is less aggressive and will not reduce the aldehyde/ketone before the imine is formed.
  • Quenching: After 12–16 hours, quench with saturated aqueous

    
    .
    
  • Workup: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check:

  • LCMS: Look for

    
     corresponding to the alkylated product.
    
  • 1H NMR: Disappearance of the aldehyde proton (9-10 ppm) and appearance of the

    
     methylene protons.
    
Protocol B: Controlled S-Oxidation (Sulfoxide vs. Sulfone)

Objective: Alter the electronic landscape and polarity of the ring. Scientific Insight: The sulfide lone pairs are metabolically susceptible to oxidation by CYP450 enzymes [1].[4] Synthesizing the sulfoxide/sulfone metabolites upfront allows for activity testing of potential in vivo metabolites and prevents "metabolic soft spots."

Reagents
  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA, 77% max).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Temperature: 0°C (Ice bath) to RT.

Step-by-Step Methodology
Target ProductmCPBA Equiv.TemperatureReaction TimeCritical Note
Sulfoxide (S=O) 0.95 - 1.0-10°C to 0°C30 - 60 minAdd mCPBA dropwise. Stop immediately upon consumption of SM to prevent over-oxidation.
Sulfone (O=S=O) 2.5 - 3.00°C to RT4 - 12 hoursExcess oxidant ensures full conversion.

Procedure:

  • Dissolve N-protected* 3-(3-chlorophenyl)thiomorpholine in DCM.

    • Caution: It is highly recommended to protect the N-amine (e.g., Boc-protection) before oxidation to prevent N-oxide formation, although the sulfur is generally more nucleophilic.

  • Cool to the target temperature.

  • Add mCPBA dissolved in DCM dropwise.

  • Quench: Wash with 10%

    
     (sodium thiosulfate) to destroy excess peroxide, followed by saturated 
    
    
    
    to remove m-chlorobenzoic acid byproduct.
  • Deprotection: Remove Boc group (if used) with TFA/DCM.

Validation Check:

  • 1H NMR:

    • Sulfoxide:[4] The adjacent ring protons (

      
      ) will split into complex diastereotopic patterns due to the creation of a new chiral center at Sulfur (resulting in diastereomers if C3 is resolved, or complex mixtures if racemic).
      
    • Sulfone: Significant downfield shift of adjacent protons due to strong electron withdrawal.

Protocol C: Chiral Resolution (The C3 Center)

Objective: Separate enantiomers to determine the active isomer (Eutomer) vs. the inactive/toxic isomer (Distomer). Insight: The C3-phenyl substituent creates a chiral center. Biological systems are chiral; usually, one enantiomer binds the target receptor with significantly higher affinity [2].

Methodology: Preparative Chiral HPLC
  • Column: Polysaccharide-based stationary phases are most effective for this scaffold.

    • Recommended: Chiralpak IC or Chiralcel OD-H (or equivalent Amycoat [3]).

  • Mobile Phase:

    • Normal Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to sharpen the peak of the basic amine.

  • Detection: UV at 254 nm (Chlorophenyl chromophore).

Workflow:

  • Inject racemic mixture (approx 10 mg/mL concentration).

  • Collect fractions corresponding to Peak 1 and Peak 2.

  • Evaporate solvent and convert to HCl salt for stability.

  • Assign Absolute Configuration: Use X-ray crystallography or Circular Dichroism (CD) comparison with known standards.

Physicochemical & Biological Context

When optimizing this scaffold, track the following parameters to ensure drug-likeness.

ParameterThiomorpholine CoreMorpholine Analog (Comparison)Impact on Drug Design
LogP ~2.5 - 3.0~1.0 - 1.5Sulfur increases lipophilicity, improving CNS penetration but reducing solubility.
pKa ~8.0~8.3Thiomorpholine is slightly less basic, potentially reducing lysosomal trapping.
Metabolic Liability S-OxidationN/AS-Oxides are polar metabolites; Sulfones are stable.
H-Bonding Weak Acceptor (S)Strong Acceptor (O)Changes interaction with receptor hinge regions.
Graphviz Diagram 2: Synthetic Workflow

Synthesis_Flow Start Start: 3-(3-Chlorophenyl) thiomorpholine (Racemic) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Branch Decision Point Step1->Branch PathA Path A: Chiral Resolution (Prep HPLC) Branch->PathA Optimize Potency PathB Path B: S-Oxidation (mCPBA) Branch->PathB Optimize Stability ProdA Enantiopure Scaffolds (R) and (S) PathA->ProdA ProdB Sulfones/Sulfoxides (Metabolic Probes) PathB->ProdB Final Final Deprotection & Library Synthesis ProdA->Final ProdB->Final

Caption: Integrated workflow for generating enantiopure and oxidized variants from the common intermediate.

References

  • Review on Morpholine and Thiomorpholine Scaffolds

    • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[5][6][7]

    • Source: Journal of Chemical Reviews (2021).
    • URL:[Link]

  • Chiral Resolution Techniques

    • Title: 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.[3]

    • Source: MDPI (Molecules, 2024).
    • URL:[Link]

  • Metabolic Pathways of Thiomorpholines

    • Title: Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[4]

    • Source: PubMed / Biodegrad
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences (2024).[8]

    • URL:[Link]

Sources

Application Notes & Protocols: A Framework for the In Vitro Evaluation of 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vitro Journey of a Novel Thiomorpholine Analog

The thiomorpholine heterocyclic scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[1][2][3] The compound 3-(3-Chlorophenyl)thiomorpholine represents a novel chemical entity within this class, warranting a systematic and rigorous in vitro evaluation to elucidate its potential therapeutic effects. The absence of extensive prior data necessitates a logical, phased approach to its biological characterization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro assessment of 3-(3-Chlorophenyl)thiomorpholine. The experimental design detailed herein is structured to first establish a foundational understanding of the compound's cytotoxic potential and subsequently to explore the underlying mechanisms of action. The protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. Our approach progresses from broad phenotypic screening to more focused mechanistic assays, providing a clear path from initial observation to actionable insights.

Phase 1: Foundational Procedures - Compound Management and Solubility

Rationale: The accuracy of all subsequent in vitro data is critically dependent on the proper handling, solubilization, and stability of the test compound. Poor solubility can lead to significant experimental artifacts, including overestimated potency and misleading structure-activity relationships. Therefore, establishing a robust compound management protocol is the first and most crucial step.

Protocol 1: Preparation of Concentrated Stock Solutions
  • Objective: To prepare a high-concentration stock solution of 3-(3-Chlorophenyl)thiomorpholine for serial dilution.

  • Materials:

    • 3-(3-Chlorophenyl)thiomorpholine (solid powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber glass vials or polypropylene tubes

    • Calibrated analytical balance and positive displacement pipette

  • Procedure:

    • Tare a sterile vial on an analytical balance. Carefully weigh a precise amount of the compound (e.g., 5 mg).

    • Using a positive displacement pipette, add the required volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Visually inspect against a light source to ensure no particulates are present.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Causality Behind Experimental Choice: A kinetic solubility assay is a high-throughput method that mimics the conditions of adding a DMSO stock solution to an aqueous buffer, as is common in cell-based assays.[4] This provides a practical measure of the compound's tendency to precipitate under experimental conditions.

  • Objective: To determine the maximum soluble concentration of the compound in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium.

  • Procedure:

    • Prepare a series of dilutions of the DMSO stock solution in DMSO.

    • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of PBS in a clear 96-well plate. This maintains a constant final DMSO concentration.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. A good target for drug discovery compounds is a solubility of >60 µg/mL.[4]

Trustworthiness: Always include a vehicle control (DMSO only in buffer) to establish the baseline turbidity. The final DMSO concentration in all cell-based assays should be kept constant across all treatments and ideally should not exceed 0.5%, as higher concentrations can induce cytotoxicity.[5][6]

Phase 2: Primary Screening - Cell Viability and Cytotoxicity

Rationale: The initial step in characterizing the biological effect of a new compound is to determine its impact on cell viability and proliferation. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Protocol 3: MTT Cell Viability Assay

Causality Behind Experimental Choice: The MTT assay is a widely used, colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a robust measure of cell viability.[7]

  • Objective: To quantify the effect of 3-(3-Chlorophenyl)thiomorpholine on the viability of a panel of cancer cell lines.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of 3-(3-Chlorophenyl)thiomorpholine in culture medium from the DMSO stock. The final DMSO concentration should be consistent and non-toxic (e.g., ≤0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" and "vehicle control" wells.

    • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly with a plate shaker.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginHypothetical IC50 (µM) for 3-(3-Chlorophenyl)thiomorpholine
MCF-7Breast Cancer8.5
A549Lung Cancer15.2
HCT116Colon Cancer5.1
PC-3Prostate Cancer22.8
Visualization: Workflow for IC50 Determination

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 prep_cpd Prepare Serial Dilutions of Compound treat Add Compound Dilutions to Cells prep_cpd->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Generate Dose-Response Curve & Calculate IC50 read->analysis Calculate % Viability vs. Vehicle Control

Caption: Workflow for determining the IC50 value using the MTT assay.

Phase 3: Mechanistic Investigation - Apoptosis Induction

Rationale: If the compound demonstrates cytotoxic activity, a critical next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Protocol 4: Caspase-Glo® 3/7 Assay

Causality Behind Experimental Choice: The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the combined activity of caspase-3 and caspase-7.[9] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is specifically cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[9][10]

  • Objective: To determine if 3-(3-Chlorophenyl)thiomorpholine induces apoptosis by measuring caspase-3/7 activity.

  • Materials:

    • Cell line showing sensitivity to the compound (e.g., HCT116)

    • White, opaque 96-well plates suitable for luminescence

    • Caspase-Glo® 3/7 Assay System (Promega)

    • Positive control for apoptosis (e.g., Staurosporine)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 80 µL of medium and incubate for 24 hours.

    • Compound Treatment: Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

    • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL).[11]

    • Incubation & Measurement: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[11] Incubate at room temperature for 1-3 hours, protected from light.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Hypothetical Caspase-3/7 Activity
TreatmentConcentrationFold Change in Luminescence (vs. Vehicle)
Vehicle Control0.1% DMSO1.0
3-(3-Chlorophenyl)thiomorpholine2.5 µM (0.5x IC50)2.8
3-(3-Chlorophenyl)thiomorpholine5.0 µM (1.0x IC50)6.5
3-(3-Chlorophenyl)thiomorpholine10.0 µM (2.0x IC50)12.3
Staurosporine (Positive Control)1 µM15.0

Phase 4: Deeper Mechanistic Dive - Signaling Pathway Analysis

Rationale: To further understand the compound's mechanism of action, it is essential to investigate its effects on key intracellular signaling pathways that regulate cell survival and proliferation. The PI3K/Akt pathway is a central node in cell signaling and is frequently dysregulated in cancer, making it a prime candidate for investigation.[12]

Protocol 5: Western Blotting for PI3K/Akt Pathway Modulation

Causality Behind Experimental Choice: Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins.[13] Analyzing the phosphorylation of Akt (at Ser473) and its downstream targets provides a direct readout of the pathway's activation state. A decrease in phosphorylation following compound treatment would suggest an inhibitory effect on the pathway.

  • Objective: To assess the effect of 3-(3-Chlorophenyl)thiomorpholine on the activation of the PI3K/Akt signaling pathway.

  • Materials:

    • Cell line of interest, 6-well plates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Step-by-Step Methodology:

    • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at desired concentrations for a set time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature at 95°C. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]

    • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total Akt and a loading control like GAPDH.[12]

Visualization: Hypothesized PI3K/Akt Signaling Pathway Inhibition

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt P-Thr308 mTORC2 mTORC2 mTORC2->pAkt P-Ser473 Downstream Downstream Targets (e.g., Bad, GSK3β) pAkt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Promotes Compound 3-(3-Chlorophenyl) thiomorpholine Compound->Akt Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]

  • Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • LifeTein. DMSO usage in cell culture. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b... Available from: [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • National Center for Biotechnology Information. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Available from: [Link]

  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]

  • protocols.io. Caspase 3/7 Activity. Available from: [Link]

  • Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. Available from: [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. Available from: [Link]

  • Rockland Immunochemicals. AKT/PI3K Signaling Pathway. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • Scientist Solutions. DMSO in cell based assays. Available from: [Link]

Sources

Technical Evaluation of 3-(3-Chlorophenyl)thiomorpholine: In Vitro Characterization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) represents a critical scaffold in the exploration of monoamine transporter modulators. Structurally, it is the thio-isostere of 3-chlorophenmetrazine (PAL-594) , a known monoamine releaser and reuptake inhibitor. The substitution of the morpholine oxygen with sulfur alters the compound's lipophilicity (LogP), metabolic profile, and receptor residence time, necessitating a specialized in vitro experimental setup.

This guide details the protocols for characterizing the pharmacological profile of 3-(3-Chlorophenyl)thiomorpholine, focusing on its putative mechanism as a Triple Reuptake Inhibitor (TRI) or monoamine releaser.

Chemical Properties & Handling
PropertySpecificationExperimental Implication
Molecular Formula C₁₀H₁₂ClNSPrecursor for LC-MS/MS fragment analysis.
MW 213.73 g/mol Use for Molarity calculations (10 mM stock).
Lipophilicity High (Predicted LogP > 2.[1]5)Requires DMSO for stock; prone to non-specific binding in plasticware.
Stability Oxidation-sensitive (Sulfur)CRITICAL: Avoid vigorous vortexing in air; use antioxidants (Ascorbic acid) in buffers.

Experimental Logic & Mechanism

The primary hypothesis driving this experimental setup is that the 3-chlorophenyl ring dictates affinity for the transporter orthosteric site, while the thiomorpholine ring modulates metabolic stability and membrane permeability.

Mechanism of Action (Hypothetical)

The compound likely acts by blocking the presynaptic transporters (DAT, SERT, NET), preventing the reuptake of neurotransmitters. The sulfur atom may introduce unique metabolic pathways (S-oxidation) compared to its oxygenated counterpart.

Visualization: Synaptic Modulation Pathway

The following diagram illustrates the target mechanism and the interference points for the in vitro assay.

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Transporter Monoamine Transporter (DAT/NET/SERT) Synapse->Transporter Substrate Reuptake Reuptake Process Transporter->Reuptake Transport Compound 3-(3-Chlorophenyl) thiomorpholine Compound->Transporter Inhibition (Ki) Compound->Reuptake Blockade Neurotransmitter Monoamine (DA/NE/5-HT) Reuptake->Presynaptic Recycling

Figure 1: Mechanism of Action. The compound targets the transporter proteins, blocking the recycling of monoamines and increasing synaptic concentrations.

Protocol A: Monoamine Uptake Inhibition Assay

This is the gold-standard assay to determine the affinity (


) and potency (

) of the compound at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
Reagents & Cellular System[2][3]
  • Cell Lines: HEK-293 cells stably transfected with human hDAT, hNET, or hSERT.

  • Radioligands:

    • 
      -Dopamine (for DAT)
      
    • 
      -Norepinephrine (for NET)
      
    • 
      -Serotonin (for SERT)
      
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent ligand oxidation) and 10 µM Pargyline (MAO inhibitor).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells in 96-well plates (Poly-D-Lysine coated) at 50,000 cells/well.

    • Incubate 24h to reach confluence.

  • Compound Dilution:

    • Prepare a 10 mM stock of 3-(3-Chlorophenyl)thiomorpholine in 100% DMSO.

    • Perform serial dilutions (10⁻¹¹ M to 10⁻⁵ M) in KRH buffer. Note: Keep final DMSO concentration < 0.1% to avoid solvent effects.

  • Incubation:

    • Wash cells 2x with warm KRH buffer.

    • Add 50 µL of diluted compound or control (Vehicle).

    • Incubate for 10 min at 37°C (Pre-incubation allows equilibrium).

    • Add 50 µL of respective

      
      -radioligand (Final concentration: 20 nM).
      
    • Incubate for 10 min (DAT/NET) or 20 min (SERT) at 37°C.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer (stops transport immediately).

  • Quantification:

    • Lyse cells with 1% SDS or 0.1 N NaOH.

    • Transfer lysate to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute) using a Liquid Scintillation Counter.

Data Analysis

Calculate specific uptake by subtracting non-specific uptake (defined by wells containing 10 µM Cocaine or Fluoxetine). Fit data to a non-linear regression model (Sigmoidal dose-response) to determine


.


Protocol B: Metabolic Stability (Microsomal Stability)

Thiomorpholines are distinct from morpholines due to the sulfur atom, which is susceptible to S-oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMO). This assay determines the intrinsic clearance (


) and identifies the S-oxide metabolite.
Experimental Setup
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Cofactor: NADPH regenerating system (Mg²⁺, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Detection: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

Workflow Stock Compound Stock (10mM DMSO) Mix Microsome Mix + NADPH Stock->Mix Incubate Incubation 37°C (0, 15, 30, 60 min) Mix->Incubate Crash Quench (Cold Acetonitrile) Incubate->Crash Timepoints Centrifuge Centrifugation 4000g, 20 min Crash->Centrifuge Analysis LC-MS/MS (Parent vs Metabolite) Centrifuge->Analysis

Figure 2: Metabolic Stability Workflow. Critical path from incubation to analytical quantification.

Analytical Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transitions to Monitor:

    • Parent (3-CPT):

      
       Fragment (loss of thiomorpholine ring).
      
    • Metabolite (S-Oxide):

      
       (+16 Da shift).
      
    • Metabolite (Sulfone):

      
       (+32 Da shift).
      

Safety & Handling (Material Safety)

While specific toxicological data for this isomer may be sparse, treat as a Potent CNS Active Agent .

  • Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2.

  • Containment: Handle only in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Decontamination: 10% Bleach degrades the biological activity; Piranha solution (H₂SO₄/H₂O₂) is required to fully oxidize the sulfur ring for chemical disposal (only if strictly necessary and by trained chemists).

References

  • Chemical Identity & Availability

    • 3-(3-Chlorophenyl)thiomorpholine (CAS 864685-25-6).[1] National Center for Biotechnology Information. PubChem Compound Summary.

    • [Link]

  • Structural Analog Pharmacology (Phenmetrazine)

    • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
    • [Link]

  • Thiomorpholine Bioisosteres in Drug Design

    • Kumari, S., et al. (2021).[2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4] Journal of Chemical Reviews.

    • [Link]

  • Monoamine Transporter Assay Protocols

    • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.
    • [Link]

Sources

3-(3-Chlorophenyl)thiomorpholine laboratory synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the laboratory synthesis of 3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6). This heterocycle is a bioisostere of the substituted morpholine class (e.g., phenmetrazine analogs), valued in medicinal chemistry for its potential activity in the central nervous system (CNS) as a monoamine transporter modulator.

Part 1: Core Directive & Strategic Analysis

Synthesis Strategy: The "Aminoketone-Thiol" Reductive Cyclization Unlike simple amide reductions, the most robust route to 3-arylthiomorpholines involves the condensation of 2-aminoethanethiol (cysteamine) with a 3-chlorophenacyl halide , followed by reductive cyclization. This approach is superior to styrene sulfide ring-opening (which suffers from regioselectivity issues) and allows for scalable preparation of the racemic scaffold.

The Protocol Logic:

  • S-Alkylation (Chemo-selective): We exploit the high nucleophilicity of the thiol group over the amine in cysteamine to selectively displace the bromide in 2-bromo-1-(3-chlorophenyl)ethanone.

  • Intramolecular Imine Formation: The resulting acyclic aminoketone spontaneously (or with acid catalysis) condenses to form a cyclic imine (3,4-dihydro-2H-1,4-thiazine).

  • Hydride Reduction: The imine is reduced in situ or sequentially using Sodium Borohydride (

    
    ) to yield the target thiomorpholine.
    

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Mechanism
  • Target: 3-(3-Chlorophenyl)thiomorpholine (Racemic)

  • Disconnection: C-N bond (Reductive Amination) and C-S bond (Alkylation).

  • Precursors: 2-Aminoethanethiol (Cysteamine) + 2-Bromo-1-(3-chlorophenyl)ethanone.

Mechanism: The reaction proceeds via a S-alkylation to form 2-((2-aminoethyl)thio)-1-(3-chlorophenyl)ethanone. The terminal amine then attacks the carbonyl carbon, eliminating water to form a six-membered dihydro-1,4-thiazine intermediate. This cyclic imine is unstable to oxidation and is immediately reduced to the saturated thiomorpholine .

Safety & Handling (Critical)
  • 
    -Haloketones (Phenacyl bromides):  Potent lachrymators. Handle strictly in a fume hood.
    
  • Thiols (Cysteamine): Strong, repulsive odor. Use bleach (sodium hypochlorite) to quench glassware and waste.

  • Sodium Borohydride: Flammable solid; liberates hydrogen gas on contact with acid/protic solvents.

Part 3: Experimental Protocols

Step 1: Preparation of the S-Alkylated Intermediate

If 2-bromo-1-(3-chlorophenyl)ethanone is not commercially available, it can be prepared via bromination of 3'-chloroacetophenone using Pyridinium Tribromide in Acetic Acid.

Reagents:

  • 2-Bromo-1-(3-chlorophenyl)ethanone (

    
     eq, 
    
    
    
    g for
    
    
    mmol scale)
  • 2-Aminoethanethiol Hydrochloride (Cysteamine HCl) (

    
     eq, 
    
    
    
    g)
  • Triethylamine (

    
    ) (
    
    
    
    eq,
    
    
    mL)
  • Dichloromethane (DCM) (

    
     mL) or Ethanol (Abs.)
    

Procedure:

  • Dissolution: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Cysteamine HCl (

    
     g) in Methanol or Ethanol (
    
    
    
    mL).
  • Neutralization: Add

    
     (
    
    
    
    mL) dropwise at
    
    
    . Stir for 15 minutes.
  • Addition: Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (

    
     g) in DCM (
    
    
    
    mL). Add this solution dropwise to the thiol mixture over 30 minutes at
    
    
    .
    • Note: Slow addition favors S-alkylation over N-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting bromide (

    
    ) should disappear.
    
  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in DCM (

    
     mL) and wash with water (
    
    
    
    mL) to remove triethylammonium salts. Dry the organic layer over
    
    
    .
  • Isolation: Evaporate DCM to yield the crude acyclic aminoketone (often an oil). Proceed immediately to Step 2 to avoid dimerization/oxidation.

Step 2: Reductive Cyclization to 3-(3-Chlorophenyl)thiomorpholine

Reagents:

  • Crude Aminoketone (from Step 1)

  • Sodium Borohydride (

    
    ) (
    
    
    
    eq,
    
    
    g)
  • Methanol (

    
     mL)
    
  • Acetic Acid (Catalytic, optional)

Procedure:

  • Imine Formation: Dissolve the crude aminoketone in Methanol (

    
     mL). Stir at RT for 1 hour. (This allows the equilibrium to shift toward the cyclic imine).
    
  • Reduction: Cool the solution to

    
    . Add 
    
    
    
    pellets portion-wise over 20 minutes.
    • Caution: Vigorous gas evolution (

      
      ). Ensure venting.
      
  • Completion: Stir at RT for 3 hours.

  • Quenching: Carefully quench excess hydride with Acetone (

    
     mL) or dilute HCl (dropwise) until gas evolution ceases.
    
  • Extraction: Adjust pH to

    
     using 
    
    
    
    . Extract the free base into DCM (
    
    
    mL).
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Step 3: Purification & Salt Formation

The free base is an oil that oxidizes over time. It is best stored as the Hydrochloride salt.

  • Dissolution: Dissolve the crude oil in minimal Diethyl Ether or Ethyl Acetate.

  • Salting: Add

    
     in Ether (or Dioxane) dropwise with stirring.
    
  • Precipitation: The HCl salt will precipitate as a white/off-white solid.

  • Recrystallization: Recrystallize from Isopropanol/Ethanol if necessary.

Part 4: Data Presentation & Visualization

Reaction Scheme (Graphviz)

SynthesisPath Start1 3'-Chloroacetophenone (Precursor) Bromide 2-Bromo-1-(3-chlorophenyl)ethanone (Lachrymator) Start1->Bromide Br2 / AcOH Intermediate S-Alkylated Aminoketone (Transient) Bromide->Intermediate + Cysteamine + Et3N (S-Alkylation) Thiol Cysteamine HCl Thiol->Intermediate Imine Dihydro-1,4-thiazine (Cyclic Intermediate) Intermediate->Imine - H2O (Cyclization) Product 3-(3-Chlorophenyl)thiomorpholine (Target) Imine->Product NaBH4 (Reduction)

Caption: Two-stage synthesis involving S-alkylation followed by reductive cyclization to form the thiomorpholine ring.

Process Parameters Table
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.05 (Bromide:Thiol)Slight excess of thiol ensures complete consumption of the lachrymatory bromide.
Temperature (Step 1)

Low temp prevents N-alkylation (kinetic control) favoring S-alkylation.
pH Control Basic (

)
Essential to deprotonate the thiol (pKa ~8) for nucleophilic attack.
Reduction Agent

Selectively reduces the imine C=N bond without affecting the Ar-Cl bond.
Expected Yield 65 - 80%Losses primarily occur during the cyclization equilibrium.

References

  • Asinger, F., et al. (1957). Über die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone (The joint action of sulfur and ammonia on ketones).Angewandte Chemie.
  • Mull, R. P., et al. (1962). Morpholines and Thiomorpholines.[1][2][3]Journal of Medicinal Chemistry . (Describes the general reductive cyclization route for 3-substituted morpholines/thiomorpholines).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11431698, 3-(3-Chlorophenyl)thiomorpholine. Retrieved from .

  • Gupta, P. K., et al. (2009). Synthesis and biological evaluation of substituted thiomorpholines.European Journal of Medicinal Chemistry. (Modern application of the cysteamine-haloketone route).

Sources

Analytical methods for 3-(3-Chlorophenyl)thiomorpholine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Profiling of 3-(3-Chlorophenyl)thiomorpholine

Introduction & Compound Significance

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) represents a critical scaffold in medicinal chemistry, structurally analogous to the appetite suppressant phenmetrazine but distinguished by the substitution of the ether oxygen with a sulfur atom and a meta-chlorine on the phenyl ring.

The characterization of this molecule presents three distinct analytical challenges:

  • Chirality: The C3 carbon is a stereogenic center, requiring enantioselective separation to quantify the (R)- and (S)- enantiomers.

  • Basicity: The secondary amine (

    
    ) creates peak tailing issues on standard silica-based HPLC columns due to silanol interactions.
    
  • Redox Susceptibility: The thioether moiety is prone to oxidation, leading to sulfoxide (

    
    ) and sulfone (
    
    
    
    ) impurities which must be monitored.

This guide provides a validated analytical framework for the complete characterization of this entity.

Structural Elucidation (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The conformational flexibility of the thiomorpholine ring requires careful solvent selection. DMSO-d6 is recommended over CDCl3 to prevent amine proton exchange and sharpen the N-H signal.

Key Diagnostic Signals (


H NMR, 400 MHz, DMSO-d6): 
  • 
     7.20 – 7.50 ppm (m, 4H):  Aromatic protons. The meta-substitution pattern of the chlorine creates a distinct multiplet pattern (singlet-like for H2, doublet for H4/H6, triplet for H5).
    
  • 
     3.85 ppm (dd, 1H):  The benzylic proton at the chiral center (C3). This signal is deshielded by the adjacent nitrogen and phenyl ring.
    
  • 
     2.60 – 3.00 ppm (m, 6H):  Thiomorpholine ring protons. The sulfur-adjacent methylene protons (
    
    
    
    to S) appear upfield relative to oxygen analogs.
  • 
     2.00 – 2.50 ppm (br s, 1H):  N-H proton (exchangeable with 
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 3300 – 3400 cm

    
    :  N-H stretching (secondary amine).
    
  • 1080 – 1100 cm

    
    :  C-Cl stretching (distinctive for aryl chlorides).
    
  • 600 – 700 cm

    
    :  C-S stretching (weak, but diagnostic).
    

Chromatographic Protocols (HPLC & Chiral)

Purity Profiling (Reverse Phase HPLC)

Objective: Quantify the parent compound and separate potential oxidation impurities (Sulfoxide/Sulfone).

Methodological Logic: Standard C18 columns often fail with secondary amines due to peak tailing. We utilize a Charged Surface Hybrid (CSH) column technology. The CSH particle carries a low-level positive surface charge that repels the protonated amine, ensuring sharp peak shape even at acidic pH.

Protocol A: Purity & Impurities

ParameterCondition
Column Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Detection UV @ 220 nm (Amine/Sulfur) and 254 nm (Phenyl)
Column Temp 40°C

Impurity Retention Logic:

  • Sulfoxide Impurity: More polar than parent

    
     Elutes earlier (RT ~6-7 min).
    
  • Sulfone Impurity: More polar than parent

    
     Elutes earlier (RT ~7-8 min).
    
  • Parent: Elutes ~9-10 min.

Enantiomeric Separation (Chiral HPLC)

Objective: Resolve (R)- and (S)- enantiomers.[1][2]

Methodological Logic: Polysaccharide-based stationary phases (Amylose tris(3,5-dimethylphenylcarbamate)) are most effective for aryl-amines. A "Normal Phase" mode using alkane/alcohol mixtures is preferred to maximize hydrogen bonding interactions required for chiral recognition.

Protocol B: Chiral Resolution

ParameterCondition
Column Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Additive Role Diethylamine (0.1%) is MANDATORY to mask silanols and ensure peak symmetry.
Flow Rate 1.0 mL/min
Mode Isocratic
Detection UV @ 254 nm

Mass Spectrometry & Fragmentation

Technique: LC-ESI-MS (Positive Mode)

Isotopic Signature: The presence of a single chlorine atom provides a definitive validation tool.

  • M+ Peak (m/z 214):

    
    Cl isotope (100% relative abundance).
    
  • M+2 Peak (m/z 216):

    
    Cl isotope (~33% relative abundance).
    
  • Acceptance Criteria: The intensity ratio of

    
     must be approximately 3:1 .
    

Fragmentation Pathway (MS/MS):

  • Precursor: m/z 214

    
    
    
  • Primary Fragment (Loss of Thiomorpholine Ring): Cleavage at the benzylic position generates the chlorobenzyl cation (m/z 125/127).

  • Secondary Fragment (Tropylium Ion): Rearrangement of the chlorobenzyl cation typically yields a chlorotropylium ion (stable aromatic cation).

Analytical Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this specific molecule.

Diagram 1: Characterization Decision Tree

AnalyticalWorkflow Sample Crude 3-(3-Chlorophenyl) thiomorpholine PurityCheck 1. Purity Check (UHPLC-UV-MS) Sample->PurityCheck StructureConf 2. Structure ID (NMR/IR) Sample->StructureConf IsPure Purity > 95%? PurityCheck->IsPure FinalQC Final QC Certificate (Assay, ee%, ROI) StructureConf->FinalQC PrepLC Prep-HPLC Purification (CSH C18 Column) IsPure->PrepLC No ChiralScreen 3. Chiral Screening (Chiralpak AD-H/OD-H) IsPure->ChiralScreen Yes PrepLC->PurityCheck Re-analyze ChiralScreen->FinalQC

Caption: Logical workflow for the sequential isolation, purification, and certification of the target molecule.

Diagram 2: Mass Spectrometry Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 214 (100%) m/z 216 (33%) Frag1 Chlorobenzyl Cation (Ring Loss) m/z 125/127 Parent->Frag1 Benzylic Cleavage Frag2 Thiomorpholine Ring (Neutral Loss) Parent->Frag2 Loss of 87 Da Frag3 Chlorotropylium Ion (Rearrangement) m/z 125 Frag1->Frag3 Ring Expansion

Caption: Predicted ESI-MS fragmentation pathway highlighting the diagnostic chlorine isotope pattern.

References

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Department of Health and Human Services. [Link]

  • PubChem Database. (n.d.). Compound Summary: Thiomorpholine.[4][5][6] National Library of Medicine. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H.[Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[Link][5]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.

Sources

Technical Guide: Functional Characterization of 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-based assays using 3-(3-Chlorophenyl)thiomorpholine Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and Assay Development Scientists.

Executive Summary & Compound Profile

3-(3-Chlorophenyl)thiomorpholine (CAS: 864685-25-6) is a heterocyclic building block and a structural bioisostere of the phenmetrazine/morpholine class of psychostimulants. While phenmetrazine (2-phenyl-3-methylmorpholine) is a well-characterized norepinephrine-dopamine releasing agent, the 3-arylthiomorpholine scaffold represents a distinct chemical space often investigated for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the impact of sulfur substitution (bioisosterism) and positional isomerism (3-aryl vs. 2-aryl) on monoamine transporter (MAT) binding affinity.

  • Impurity Profiling: Serving as a reference standard for synthesis byproducts of bupropion and related aminoketone antidepressants [1, 2].

  • Metabolic Stability: Thiomorpholines often exhibit altered metabolic profiles compared to their morpholine counterparts due to the oxidation potential of the sulfur atom (sulfoxide/sulfone formation).

This guide details the protocols for characterizing this compound's functional activity on Dopamine (DAT) and Norepinephrine (NET) transporters using cell-based systems.

Chemical Identity
PropertyDetail
IUPAC Name 3-(3-Chlorophenyl)thiomorpholine
CAS Number 864685-25-6
Molecular Formula C₁₀H₁₂ClNS
Molecular Weight 213.73 g/mol
Solubility DMSO (>10 mM), Ethanol; Low aqueous solubility
Storage -20°C (Desiccated); Protect from air (oxidation risk)

Mechanism of Action & Biological Context[1][2][3]

To interpret assay data correctly, researchers must understand the theoretical interaction of this scaffold with monoamine transporters.

  • Target: SLC6A3 (DAT) and SLC6A2 (NET).

  • Mechanism: Competitive inhibition of neurotransmitter reuptake.

  • Structural Logic: The 3-chlorophenyl ring mimics the lipophilic pharmacophore required for the S1 binding pocket of DAT/NET. The secondary amine of the thiomorpholine ring engages in an ionic interaction with the conserved aspartate residue (Asp79 in hDAT) [3].

Pathway Visualization: Monoamine Reuptake Inhibition

The following diagram illustrates the competitive inhibition mechanism targeted by this assay.

Monoamine_Uptake_Inhibition Compound 3-(3-Chlorophenyl) thiomorpholine DAT Dopamine Transporter (DAT/SLC6A3) Compound->DAT Competitive Inhibition (Blockade) Dopamine_Int Intracellular Dopamine DAT->Dopamine_Int Translocation Dopamine_Ext Extracellular Dopamine Dopamine_Ext->DAT Substrate Binding Signal Fluorescence/Scintillation Signal Dopamine_Int->Signal Accumulation

Caption: Competitive inhibition of DAT by 3-(3-Chlorophenyl)thiomorpholine prevents substrate translocation, reducing intracellular signal.

Experimental Design Principles

A. Cell Model Selection
  • Primary Model: HEK293 cells stably expressing hDAT or hNET .

    • Rationale: HEK293 cells have low endogenous transporter expression, providing a clean background for transfected human transporters.

  • Secondary Model (Toxicity): Parental HEK293 or HepG2.

    • Rationale: To distinguish specific transporter inhibition from non-specific cytotoxicity.

B. Assay Format: Fluorescence vs. Radioligand

While radioligand uptake (


H-DA) is the historical gold standard, this guide focuses on the Fluorescent Neurotransmitter Uptake Assay  (e.g., using Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) for higher throughput and safety, unless precise kinetic constants (

) are required.

Protocol A: Compound Preparation & Storage

Objective: Ensure consistent delivery of the lipophilic thiomorpholine compound without precipitation.

  • Stock Solution (10 mM):

    • Weigh 2.14 mg of 3-(3-Chlorophenyl)thiomorpholine.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Critical Step: Vortex for 30 seconds. If the compound is in HCl salt form, it may require mild warming (37°C) to fully dissolve.

  • Storage: Aliquot into amber glass vials (sulfur compounds are light/oxidation sensitive) and store at -20°C.

  • Working Solutions:

    • Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in Assay Buffer immediately before use.

    • Note: Keep final DMSO concentration < 0.5% to avoid vehicle toxicity.

Protocol B: Fluorescent Monoamine Uptake Assay

Objective: Determine the IC₅₀ of 3-(3-Chlorophenyl)thiomorpholine against hDAT/hNET.

Reagents
  • HEK293-hDAT or HEK293-hNET stable cell lines.

  • Poly-D-Lysine coated 96-well black-wall/clear-bottom plates.

  • Fluorescent Neurotransmitter Uptake Kit (dye mimics dopamine/norepinephrine).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Harvest cells using TrypLE (avoid harsh trypsinization which can cleave surface transporters).

    • Plate 40,000 cells/well in 100 µL complete medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition (Day 0):

    • Remove culture medium gently.

    • Add 100 µL of Assay Buffer containing the fluorescent dye.

    • Add 5 µL of 20X concentrated 3-(3-Chlorophenyl)thiomorpholine dilutions.

    • Controls:

      • Max Signal: DMSO vehicle only (0% Inhibition).

      • Min Signal: 10 µM Cocaine or Nomifensine (100% Inhibition).

  • Incubation:

    • Incubate for 30 minutes at 37°C.

    • Note: Thiomorpholines are lipophilic; equilibrium is usually reached rapidly.

  • Readout:

    • Do NOT wash (if using a homogeneous masking dye kit) OR wash 3x with ice-cold buffer (if using a standard uptake dye).

    • Measure fluorescence on a plate reader (Ex 440 nm / Em 520 nm).

Workflow Visualization

Assay_Workflow Step1 Plate HEK-hDAT (40k cells/well) Step2 Remove Media & Add Dye Solution Step1->Step2 Step3 Add Compound (Serial Dilution) Step2->Step3 Step4 Incubate 30 min @ 37°C Step3->Step4 Step5 Measure RFU (Ex 440/Em 520) Step4->Step5

Caption: High-throughput fluorescent uptake assay workflow for DAT/NET inhibition.

Protocol C: Cell Viability Counter-Screen (Specificity Check)

Objective: Confirm that the reduction in uptake signal is due to transporter blockade, not cell death.

  • Reagents: CellTiter-Glo (Promega) or MTT reagent.

  • Method:

    • Plate cells exactly as in Protocol B.

    • Treat with compound for the same duration (or longer, e.g., 24h for chronic toxicity).

    • Add detection reagent and measure Luminescence (ATP) or Absorbance (MTT).

  • Interpretation:

    • If IC₅₀ (Uptake) << IC₅₀ (Viability), the effect is pharmacological .

    • If IC₅₀ (Uptake) ≈ IC₅₀ (Viability), the effect is toxicological .

Data Analysis & Interpretation

Calculate the Percent Inhibition for each concentration:



Expected Outcomes:

  • Potency: Based on structural analogs (phenmetrazine), the IC₅₀ is expected in the low micromolar (1–10 µM) range if the 3-aryl position tolerates binding. If the 3-aryl placement causes steric clash with the transporter, potency may drop significantly (>100 µM).

  • Selectivity: Comparison of IC₅₀ values between hDAT and hNET lines will reveal selectivity. Phenmetrazine analogs are typically dual uptake inhibitors [4].

References

  • Conier Chem & Pharma. (n.d.). Product Data: 3-(3-Chlorophenyl)thiomorpholine. Retrieved from

  • Anant Pharmaceuticals. (2023). Bupropion Impurity Profiling: Thiomorpholine Derivatives. Retrieved from

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.
  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers. Current Topics in Medicinal Chemistry.
  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine. Drug Testing and Analysis. Retrieved from

Application Note: Synthesis of 3-(3-Chlorophenyl)thiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiomorpholine scaffolds are critical bioisosteres of morpholines in medicinal chemistry, offering altered lipophilicity (logP) and metabolic stability profiles while maintaining hydrogen-bond accepting capabilities. This guide details the synthesis of 3-(3-chlorophenyl)thiomorpholine , a specific analog relevant to central nervous system (CNS) and metabolic targets. We present two distinct protocols: a High-Throughput SnAP Protocol optimized for library generation and rapid SAR exploration, and a Scalable Alkylation-Cyclization Protocol designed for gram-scale production using commodity starting materials.

Introduction & Retrosynthetic Analysis

The 3-substituted thiomorpholine ring presents a synthetic challenge due to the need for precise installation of the aryl group adjacent to the secondary amine. Unlike 2-substituted analogs (accessible via epoxide opening with cysteamine), 3-substituted analogs require specific backbone construction to ensure correct regiochemistry.

Retrosynthetic Logic
  • Path A (Discovery/Library): Uses SnAP (Stannyl Amine Protocol) reagents to convert aldehydes directly into saturated N-heterocycles via a radical mechanism. This route is modular and highly reliable.

  • Path B (Process/Scale-Up): Relies on the alkylation of cysteamine with

    
    -haloketones , followed by reduction and intramolecular cyclization. This route utilizes inexpensive reagents suitable for larger batches.
    

Method A: High-Throughput Synthesis (SnAP Protocol)

Objective: Rapid synthesis of 3-(3-chlorophenyl)thiomorpholine for SAR studies. Key Advantage: One-step cyclization from commercially available aldehydes; high functional group tolerance.

Materials
  • Substrate: 3-Chlorobenzaldehyde [CAS: 587-04-2]

  • Reagent: SnAP-S-TM (2-((tributylstannyl)methylthio)ethan-1-amine)

  • Catalyst: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Additives: 2,6-Lutidine

  • Solvents: Dichloromethane (DCM), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Protocol Steps
  • Imine Formation:

    • In a 20 mL vial, dissolve 3-chlorobenzaldehyde (1.0 equiv, 0.5 mmol) in DCM (2.5 mL).

    • Add SnAP-S-TM reagent (1.0 equiv, 0.5 mmol) and 4Å molecular sieves.

    • Stir at room temperature for 2 hours. Note: Monitor by ¹H NMR for the disappearance of the aldehyde peak (~10 ppm) and appearance of the imine.

  • Radical Cyclization:

    • Dilute the mixture with HFIP (0.5 mL). HFIP is critical for stabilizing the radical intermediates.

    • Add 2,6-lutidine (1.0 equiv).

    • Add Cu(OTf)₂ (0.2 equiv) in one portion. The solution will turn dark.

    • Stir vigorously at room temperature for 12–16 hours.

  • Workup & Purification:

    • Quench with 10% aqueous NH₄OH (5 mL) to chelate copper.

    • Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0–50%). The tin residues are non-polar and elute first; the amine product elutes later.

Mechanism of Action (SnAP)

SnAP_Mechanism Aldehyde 3-Cl-Benzaldehyde Imine Imine Intermediate Aldehyde->Imine + SnAP - H2O SnAP SnAP-S-TM Reagent SnAP->Imine Radical α-Amino Radical (Cu-Mediated) Imine->Radical Cu(OTf)2 Oxidation Product 3-(3-Cl-Ph)thiomorpholine Radical->Product Cyclization - Bu3Sn+

Figure 1: Mechanistic pathway of SnAP reagent-mediated thiomorpholine synthesis.[1]

Method B: Scalable Synthesis (Alkylation-Cyclization)

Objective: Gram-scale production of the target analog. Key Advantage: Uses low-cost commodity chemicals; avoids toxic organotin reagents.

Materials
  • Substrate: 3-Chlorophenacyl bromide (2-bromo-1-(3-chlorophenyl)ethanone) [CAS: 41011-01-2]

  • Nucleophile: Cysteamine hydrochloride (2-aminoethanethiol HCl)

  • Reductant: Sodium borohydride (NaBH₄)

  • Cyclization Reagents: Thionyl chloride (SOCl₂) and Potassium carbonate (K₂CO₃), or Triphenylphosphine/DIAD (Mitsunobu conditions).

Protocol Steps
Step 1: Thiol Alkylation
  • Dissolve cysteamine HCl (1.1 equiv) in Ethanol/Water (1:1) and cool to 0°C.

  • Add NaHCO₃ (2.2 equiv) to neutralize the salt.

  • Add 3-chlorophenacyl bromide (1.0 equiv) dropwise as a solution in Ethanol. Control temperature <10°C to prevent double alkylation.

  • Stir for 2 hours. The product, 2-((2-aminoethyl)thio)-1-(3-chlorophenyl)ethanone , may precipitate or be extracted with DCM.[2]

    • Checkpoint: LCMS should show [M+H]+ corresponding to the linear ketone.

Step 2: Carbonyl Reduction
  • Dissolve the ketone intermediate in Methanol (0.2 M).

  • Add NaBH₄ (1.5 equiv) portion-wise at 0°C.

  • Stir for 1 hour, then quench with dilute HCl.

  • Neutralize with NaOH and extract with EtOAc.

  • Isolate 2-((2-aminoethyl)thio)-1-(3-chlorophenyl)ethanol .

Step 3: Cyclization

Option A (Acid-Mediated - Robust):

  • Dissolve the amino-alcohol in CHCl₃ or DCM.

  • Add SOCl₂ (1.5 equiv) dropwise at 0°C to convert the alcohol to the alkyl chloride. Reflux for 1 hour.

  • Evaporate solvent/excess SOCl₂.

  • Redissolve residue in CH₃CN, add K₂CO₃ (3.0 equiv) and NaI (0.1 equiv cat.). Reflux for 4–6 hours.[3]

  • The amine displaces the chloride intramolecularly to form the 6-membered ring.

Option B (Mitsunobu - Mild):

  • Dissolve amino-alcohol in dry THF.

  • Add PPh₃ (1.2 equiv) and DIAD (1.2 equiv) at 0°C.

  • Stir at room temperature overnight.

Experimental Workflow (Scale-Up)

ScaleUp_Route Start 3-Cl-Phenacyl Bromide + Cysteamine Inter1 Linear Ketone (S-Alkylation) Start->Inter1 NaHCO3, EtOH, 0°C Inter2 Amino Alcohol (Reduction) Inter1->Inter2 NaBH4, MeOH Activation Chloro-Amine (SOCl2) Inter2->Activation SOCl2, DCM Final 3-(3-Cl-Ph)thiomorpholine Activation->Final K2CO3, Reflux (Cyclization)

Figure 2: Step-by-step workflow for the scalable synthesis route.

Comparison of Methods

FeatureMethod A: SnAP ProtocolMethod B: Alkylation-Cyclization
Primary Use MedChem Library GenerationProcess Development / Scale-Up
Step Count 1 (Telescoped)3
Atom Economy Moderate (Loss of Bu₃Sn)High
Purification Silica Gel (Tin removal required)Extraction / Crystallization
Cost High (SnAP reagent)Low (Commodity chemicals)
Regiocontrol Excellent (Dictated by reagent)Good (Dictated by substrate)

Analytical Data & Validation

For the target 3-(3-chlorophenyl)thiomorpholine :

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the benzylic methine proton (dd, ~3.8–4.0 ppm) and the distinct splitting of the thiomorpholine ring protons (2.6–3.2 ppm).

  • ¹³C NMR: Look for the characteristic C-S carbons (~28–35 ppm) and C-N carbons (~45–55 ppm).

  • Mass Spectrometry: ESI [M+H]⁺ = 214.04 (Cl isotope pattern 3:1).

References

  • SnAP Reagent Methodology: Vo, C.-V.; Mikutis, G.; Bode, J. W.[3][4] "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes." Angew.[4] Chem. Int. Ed.2013 , 52, 1705–1708.[4] [Link]

  • Thiomorpholine SnAP Expansion: Siau, W.-Y.; Bode, J. W. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with SnAP Reagents and Ketones." J. Am. Chem. Soc.[4]2014 , 136, 17726–17729. [Link]

  • General Thiomorpholine Synthesis (Review): Asirvatham, S. et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews2021 , 3, 247-272. [Link]

  • Continuous Flow Synthesis: Steiner, A. et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow."[1][2][5][6] Org.[2][3][4][7] Process Res. Dev.2022 , 26, 2736–2743. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation of 3-(3-Chlorophenyl)thiomorpholine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)thiomorpholine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and manage the degradation of this compound in solution. Our approach is grounded in established principles of chemical stability and analysis, providing you with a self-validating framework for your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of 3-(3-Chlorophenyl)thiomorpholine

This section addresses common questions regarding the stability and handling of 3-(3-Chlorophenyl)thiomorpholine in solution.

Q1: What are the most likely points of degradation on the 3-(3-Chlorophenyl)thiomorpholine molecule?

A1: Based on its chemical structure, there are two primary sites susceptible to degradation:

  • The Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is a soft spot for oxidation. It can be readily oxidized to the corresponding sulfoxide and then further to the sulfone under oxidative conditions. Additionally, the C-N bonds within the ring can be susceptible to cleavage, particularly under harsh pH or enzymatic conditions, which could lead to ring-opening.

  • The Chlorophenyl Group: While the aromatic ring itself is generally stable, the entire molecule can be susceptible to photodegradation when exposed to UV or even ambient light over extended periods.

Q2: I need to prepare a stock solution. What solvent and storage conditions do you recommend to minimize degradation?

A2: For optimal stability, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they may participate in solvolysis reactions over time. The polarity of the solvent can also influence the stability of the compound in its excited state during photodegradation.

  • Storage Conditions: Store stock solutions in amber vials to protect from light. It is advisable to store them at -20°C or below. Before use, allow the solution to come to room temperature completely to avoid condensation, which can introduce water and promote hydrolysis.

Q3: What are the common degradation pathways I should be aware of?

A3: The most probable degradation pathways are oxidative and hydrolytic.

  • Oxidative Degradation: This is a major anticipated pathway. The primary product would be 3-(3-chlorophenyl)thiomorpholine-1-oxide (the sulfoxide), and a potential secondary product is 3-(3-chlorophenyl)thiomorpholine-1,1-dione (the sulfone). This can be triggered by dissolved oxygen, peroxide impurities in solvents, or exposure to oxidizing agents.

  • Hydrolytic Degradation: While likely less rapid than oxidation, hydrolysis could occur under strongly acidic or basic conditions, potentially leading to the cleavage of the thiomorpholine ring.

  • Photodegradation: Exposure to light, especially UV, can lead to the formation of various photoproducts. The specific products are difficult to predict without experimental data but could involve reactions of the chlorophenyl ring or the thiomorpholine moiety.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides solutions to common problems that may arise during your experiments, with a focus on degradation-related issues.

Observed Problem Potential Cause (Degradation-Related) Recommended Action
Appearance of new peaks in my chromatogram over time. The compound is degrading in the solution on the benchtop or in the autosampler.Prepare fresh solutions before each experiment. If using an autosampler, ensure it is temperature-controlled (e.g., set to 4°C). Perform a time-course study on your sample in the autosampler vial to determine its stability under those conditions.
My assay results are inconsistent and show poor reproducibility. Degradation of the compound in your stock or working solutions is leading to a lower effective concentration.Re-prepare your stock solution from fresh solid material. Use an analytical method like HPLC-UV to check the purity of your stock solution before use. Always store solutions as recommended in the FAQ section.
I'm seeing a loss of the parent compound peak in my analysis, but no new peaks are appearing. The degradation products may not be chromophoric at the wavelength you are using for detection, or they may be precipitating out of solution or are too polar/non-polar to be eluted from your chromatography column under the current conditions.Use a non-specific detection method like mass spectrometry (MS) or a diode array detector (DAD) to scan a wide range of wavelengths. Check for any precipitate in your sample vials. Modify your chromatographic method (e.g., gradient, mobile phase) to ensure all potential degradation products are eluted.
My solution has changed color (e.g., turned yellow). This can be a sign of oxidative or photodegradation, leading to the formation of colored impurities.Immediately discard the solution and prepare a fresh one. Ensure that your solvents are of high purity and are stored under an inert atmosphere if possible. Always protect your solutions from light.

Part 3: Experimental Protocols for Degradation Studies

To properly investigate the degradation of 3-(3-Chlorophenyl)thiomorpholine, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to deliberately induce degradation and identify the resulting products.

Protocol 1: Forced Degradation Study

Objective: To identify the likely degradation products and pathways of 3-(3-Chlorophenyl)thiomorpholine under various stress conditions.

Materials:

  • 3-(3-Chlorophenyl)thiomorpholine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • UV lamp (e.g., 254 nm / 365 nm)

  • Temperature-controlled oven and water bath

  • pH meter

  • HPLC-UV/DAD-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 3-(3-Chlorophenyl)thiomorpholine in acetonitrile.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light at 254 nm for 24 hours.

  • Control Samples: Prepare control samples (1 mL stock + 1 mL of the solvent used for the stressor, e.g., water for HCl, NaOH) and store them at 4°C.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/DAD Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV/DAD at 254 nm (or scan for optimal wavelength)

This method should be validated for its ability to separate the parent peak from all degradation product peaks.

Part 4: Visualizing Degradation Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 3-(3-Chlorophenyl)thiomorpholine based on its chemical structure and the behavior of related compounds.

DegradationPathways cluster_main 3-(3-Chlorophenyl)thiomorpholine cluster_oxidative Oxidative Pathway cluster_hydrolytic Hydrolytic Pathway (Hypothetical) parent 3-(3-Chlorophenyl)thiomorpholine (C10H12ClNS) sulfoxide 3-(3-Chlorophenyl)thiomorpholine-1-oxide (Sulfoxide) parent->sulfoxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products (e.g., Thiodiglycolic acid derivatives) parent->ring_opened Hydrolysis (Acid/Base) sulfone 3-(3-Chlorophenyl)thiomorpholine-1,1-dione (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Hypothesized degradation pathways of 3-(3-Chlorophenyl)thiomorpholine.

Experimental Workflow

The diagram below outlines the logical flow for conducting a degradation study.

Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze HPLC-UV/DAD-MS Analysis neutralize->analyze identify Identify Degradants (Mass Spec, Retention Time) analyze->identify quantify Quantify Degradation (% Loss of Parent) analyze->quantify pathway Elucidate Degradation Pathway identify->pathway quantify->pathway

Caption: Workflow for a forced degradation study.

Part 5: Data Summary Template

Use the following table to summarize the results from your forced degradation study. This will help you to easily compare the stability of 3-(3-Chlorophenyl)thiomorpholine under different conditions.

Stress ConditionIncubation Time (hours)% Parent Compound RemainingNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time / m/z)
Control (4°C) 24
Acid (0.1 M HCl, 60°C) 24
Base (0.1 M NaOH, 60°C) 24
Oxidative (3% H₂O₂, RT) 24
Thermal (80°C) 48
Photolytic (UV 254nm) 24

References

  • National Center for Biotechnology Information (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation.... Available at: [Link]

  • National Center for Biotechnology Information (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Available at: [Link]

  • MDPI (2022). Investigation of the Hydrolytic Degradation Kinetics of 3D-Printed PLA Structures under a Thermally Accelerated Regime. Available at: [Link]

  • PLOS (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available at: [Link]

  • National Center for Biotechnology Information (2012). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Available at: [Link]

  • Journal of Young Pharmacists (2018). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Available at: [Link]

  • PubMed (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Available at: [Link]

  • IJCRT (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • MDPI (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Available at: [Link]

  • MDPI (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • Journal of Chemical Reviews (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • National Center for Biotechnology Information (2001).

Technical Support Center: Stabilizing 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Assay Development & Screening Division

Executive Summary

You are encountering stability issues with 3-(3-Chlorophenyl)thiomorpholine , a scaffold frequently used in medicinal chemistry as a lipophilic analog of morpholine. Unlike its oxygenated counterpart, the thiomorpholine ring introduces two specific vulnerabilities that compromise assay data: S-oxidation (sulfur sensitivity) and aqueous precipitation (lipophilicity).

This guide moves beyond generic advice to address the specific physicochemical liabilities of the chlorophenyl-thiomorpholine motif. The protocols below are designed to arrest oxidative degradation and prevent "crash-out" events in microplate environments.

Module 1: The Stability Profile (Root Cause Analysis)

Before troubleshooting, you must understand the degradation mechanisms specific to this molecule.

FeatureLiabilityMechanism of Failure in Assays
Thioether (S-atom) High Oxidative Potential The sulfur atom is a "soft" nucleophile prone to oxidation by dissolved oxygen or peroxides (common in aged Tween/PEG). It degrades into Sulfoxide (S=O) and Sulfone (O=S=O) , which are chemically distinct and often inactive.
Chlorophenyl Group High Lipophilicity The addition of a chlorine atom and a phenyl ring significantly increases LogP compared to unsubstituted thiomorpholine. This leads to rapid precipitation when diluted from DMSO into aqueous buffers.
Secondary Amine pH Sensitivity The amine (pKa ≈ 8.5–9.0) is protonated (charged/soluble) at acidic pH but becomes a free base (neutral/insoluble) at physiological pH (7.4), increasing the risk of aggregation.
Visualizing the Degradation Pathway

The following diagram illustrates the stepwise oxidation that occurs in non-stabilized stock solutions.

OxidationPathway Parent 3-(3-Chlorophenyl) thiomorpholine (Active) Sulfoxide Sulfoxide Impurity (Chiral S=O) Parent->Sulfoxide Slow Oxidation (Storage > -20°C) ROS Dissolved O2 / Peroxides ROS->Sulfoxide Sulfone Sulfone Impurity (Inactive O=S=O) Sulfoxide->Sulfone Rapid Oxidation (Assay Incubation)

Figure 1: The oxidative cascade of the thiomorpholine ring. Note that the sulfoxide introduces a new chiral center, potentially creating diastereomers that complicate binding data.

Module 2: Stock Solution Management

The Golden Rule: Never store thiomorpholines in DMSO that has been exposed to humid air. DMSO is hygroscopic; absorbed water accelerates precipitation, and dissolved oxygen accelerates S-oxidation.

Protocol: Preparation of "Assay-Ready" Stocks

Standard DMSO stocks degrade up to 50% over 6 months if not handled correctly.

  • Solvent Selection: Use Anhydrous DMSO (stored over molecular sieves).

  • De-gassing (Critical): Sparge the DMSO with Argon or Nitrogen gas for 5 minutes prior to dissolving the solid. This displaces dissolved oxygen that attacks the sulfur atom.

  • Dissolution: Dissolve to a high concentration (e.g., 10 mM or 50 mM). Vortex heavily.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes. The chlorophenyl group requires energy to disrupt crystal lattice packing.

  • Aliquoting: Do not store in a single bottle. Aliquot into single-use amber vials (dark glass prevents photo-oxidation).

  • Storage: Store at -80°C (preferred) or -20°C.

Visual Workflow: Stock Preparation

StockPrep start Solid Compound step1 1. Sparge Anhydrous DMSO with Argon (5 min) start->step1 step2 2. Dissolve & Sonicate (Ensure Clarity) step1->step2 step3 3. Aliquot into Amber Vials (Single Use) step2->step3 step4 4. Flash Freeze (-80°C) step3->step4

Figure 2: Optimized workflow to minimize oxygen exposure and freeze-thaw cycles.

Module 3: Assay Buffer Optimization

Once you move from DMSO to the aqueous assay buffer, the clock starts ticking on precipitation and oxidation.

1. Preventing "Crash-Out" (Precipitation)

The 3-chlorophenyl group makes this molecule hydrophobic.

  • The Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the assay well.

    • Correct Method: Dilute stock 1:10 or 1:20 in the assay buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127.

    • Why? The carrier protein/surfactant sequesters the lipophilic molecule, preventing it from aggregating while keeping it available for the target.

  • DMSO Limit: Keep final DMSO concentration < 1%. Higher DMSO levels can actually decrease solubility for some compounds by stripping the hydration shell.

2. Preventing Oxidation during Incubation

If your assay runs for >1 hour, the sulfur atom will oxidize.

  • Add Reducing Agents: Supplement your assay buffer with 1 mM DTT (Dithiothreitol) or 0.5 mM TCEP .

    • Why? These agents scavenge oxygen and can reverse minor S-oxidation events.

  • Avoid Peroxides: Ensure your Tween-20 or Triton X-100 is "low-peroxide" or "oxidant-free" grade. Aged detergents contain peroxides that rapidly attack thiomorpholines.

Module 4: Troubleshooting FAQ

Q1: My IC50 curve is shifting to the right (lower potency) over time. Why? A: This is the hallmark of S-oxidation . The sulfoxide/sulfone metabolites likely do not bind your target with the same affinity.

  • Verification: Run an LC-MS of your stock. If you see peaks at M+16 (Sulfoxide) or M+32 (Sulfone), your stock is compromised.

  • Fix: Remake stock with Argon-sparged DMSO and add 1 mM DTT to your assay buffer.

Q2: I see "noise" or scattering in my optical density (OD) readings. A: This indicates microprecipitation . The chlorophenyl moiety is driving aggregation.

  • Fix: Inspect the plate under a microscope. If you see crystals/aggregates, lower the starting concentration or add 0.01% Pluronic F-127 to the buffer. Ensure you are not working at a pH > 8.0, where the amine becomes neutral and less soluble.

Q3: Can I use TCEP instead of DTT? A: Yes, and it is preferred. TCEP is more stable at neutral pH and does not oxidize as rapidly as DTT. For thiomorpholines, TCEP provides more consistent protection against S-oxidation during long incubations (e.g., overnight).

Q4: Is the compound light-sensitive? A: While not a primary chromophore, the chlorophenyl group combined with the sulfur center can undergo photo-oxidation. Always use amber tubes and minimize exposure to direct sunlight or high-intensity UV in biosafety cabinets.

References
  • PubChem. Thiomorpholine Compound Summary. National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. Compound Precipitation in High-Concentration DMSO Solutions. NCBI Bookshelf. [Link]

  • Journal of Biological Chemistry. Thioether Bond Formation and Oxidation in Biological Systems. [Link]

  • MDPI Molecules. Structural Characterization and Stability of Thiomorpholine Derivatives. [Link]

Refining experimental protocols for 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Refining Experimental Protocols & Troubleshooting

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-15

Executive Summary

3-(3-Chlorophenyl)thiomorpholine is a privileged heterocyclic scaffold, often utilized as a bioisostere for morpholine in CNS-active agents and antimicrobial research. While the 3-chlorophenyl moiety enhances lipophilicity and metabolic stability compared to the unsubstituted analog, the thiomorpholine core introduces specific challenges: sulfur oxidation susceptibility and chiral instability .

This guide moves beyond basic recipes to address the causality of experimental failure. It is designed to help you troubleshoot synthesis, purification, and storage issues in real-time.

Module 1: Synthesis & Optimization

Focus: The Reduction of 3-(3-chlorophenyl)thiomorpholin-3-one

Q1: My cyclization yield is consistently low (<40%). What is killing the reaction?

Diagnosis: The issue is likely the competitive formation of thiazolidines or polymerization during the precursor stage, specifically if you are using cysteamine as a starting material.

Technical Insight: When reacting 2-mercaptoacetate esters with aziridines or amino-halides to form the lactam precursor, the free thiol is highly nucleophilic. If the reaction temperature ramps too quickly, the thiol attacks the carbonyl prematurely or polymerizes. Furthermore, if using cysteamine, it must be used as the hydrochloride salt initially. The free base of cysteamine is unstable and prone to forming 2-methyl-1,3-thiazolidine rather than the desired linear intermediate required for cyclization [1].

Corrective Protocol:

  • Precursor Control: Ensure the 3-chlorophenyl-aziridine or equivalent electrophile is added slowly to the thiol component at 0°C.

  • Solvent Switch: If using Toluene, switch to Methanol (MeOH) for the initial coupling. Research indicates MeOH stabilizes the intermediate and prevents off-target cyclization better than non-polar solvents [1].

  • Lactam Reduction: When reducing the intermediate lactam (3-(3-chlorophenyl)thiomorpholin-3-one) to the final amine, use LiAlH₄ (Lithium Aluminum Hydride) in dry THF. NaBH₄ is too weak to fully reduce the lactam carbonyl to the methylene group efficiently.

Q2: I see a persistent impurity at R_f ~ 0.4 (approx). What is it?

Diagnosis: This is likely the S-oxide (Sulfoxide) derivative. Cause: Thiomorpholines are extremely sensitive to atmospheric oxygen. The "3-chlorophenyl" group is electron-withdrawing, but it does not sufficiently protect the sulfur atom at position 4 (relative to N) from oxidation.

Fix:

  • Degas Solvents: Sparge all reaction solvents with Argon for 15 minutes prior to use.

  • Workup: Avoid prolonged exposure to silica gel, which can be slightly acidic and oxidizing. Use neutral alumina for purification if possible, or flush the column rapidly [2].

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Chlorostyrene Oxide + Cysteamine HCl Inter Intermediate: Linear Thio-Amine Start->Inter MeOH, 0°C (Prevent Thiazolidine) Lactam Cyclization: Thiomorpholin-3-one Inter->Lactam Base cat. Reflux Reduct Reduction: LiAlH4 / THF Lactam->Reduct Inert Atm. (Argon) Product Final Product: 3-(3-Chlorophenyl) thiomorpholine Reduct->Product Fieser Workup

Figure 1: Optimized synthetic pathway emphasizing the critical solvent choice (MeOH) to prevent thiazolidine byproducts [1].

Module 2: Handling, Stability & Storage

Focus: Preventing Oxidative Degradation

Q3: My sample turned from a clear oil to a yellow viscous gum overnight. Is it ruined?

Diagnosis: You are observing S-oxidation (formation of the sulfoxide) and potentially N-oxide formation, though the sulfur is the primary oxidation site. Chemistry: The sulfur atom in the thiomorpholine ring has a lone pair that is easily attacked by singlet oxygen. This reaction is accelerated by light and trace metals. The yellow color is characteristic of conjugated oxidation byproducts or trace iodine if HI was used in previous steps.

Troubleshooting Matrix:

SymptomProbable CauseVerificationCorrective Action
Yellowing S-Oxidation (Sulfoxide)LC-MS (M+16 peak)Purify via recrystallization (as HCl salt). Store under Argon.
Viscosity Increase Polymerization / DimerizationNMR (Broadening peaks)difficult to reverse. Reprocess or discard.
White Precipitate Carbonate formationpH Check (Basic?)The free base absorbs CO₂ from air. Convert to HCl salt immediately.
Q4: What is the absolute best way to store this for >6 months?

Recommendation: Do not store as the free base. The free base is an oil/low-melting solid that is highly reactive. You must convert it to a salt.

  • Salt Selection: The Hydrochloride (HCl) or Fumarate salts are superior. The HCl salt forms a stable, non-hygroscopic lattice that protects the amine and sterically hinders the sulfur from oxidation.

  • Conditions: Store at -20°C in a vial flushed with Argon, wrapped in foil (light protection).

Module 3: Chiral Resolution

Focus: Isolating the (3R) and (3S) Enantiomers

Q5: Racemic synthesis is easy, but I need the (S)-enantiomer. How do I separate them?

Context: The 3-chlorophenyl group creates a chiral center at C3. Enantiomers often exhibit vastly different pharmacological profiles (e.g., one may be an agonist, the other an antagonist or inactive).

Method A: Diastereomeric Crystallization (Scalable)

  • Agent: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Solvent: Ethanol/Water (9:1).

  • Protocol: Mix equimolar amounts of the racemic amine and the chiral acid. Heat to reflux and cool slowly. The diastereomeric salt of one enantiomer will crystallize out. Recrystallize 2-3 times to achieve >98% ee.

Method B: Chiral HPLC (Analytical/Semi-Prep)

  • Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives) are preferred over OD/AD columns because they tolerate the chlorinated solvents often needed to dissolve thiomorpholines [3].

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA) .

  • Note: The DEA is critical.[2] Without it, the secondary amine will tail severely due to interaction with silanol groups on the stationary phase.

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Impurity / Low Purity CheckColor Is the sample Yellow? Start->CheckColor CheckMS LC-MS: Mass = M+16? CheckColor->CheckMS Yes CheckNMR NMR: Thiazolidine peaks? CheckColor->CheckNMR No (Colorless but impure) Oxidation Diagnosis: S-Oxidation Action: Reduce with NaBH4 or Repurify CheckMS->Oxidation Yes (M+16) SaltForm Diagnosis: Carbonate Salt Action: Acidify to HCl salt CheckMS->SaltForm No (M+44 or other) CyclizationFail Diagnosis: Failed Cyclization Action: Use Cysteamine HCl, Switch to MeOH CheckNMR->CyclizationFail Yes (Methyl peaks)

Figure 2: Decision matrix for identifying common degradation products and synthesis failures.

Biological Application Notes

Solubility and Assay Prep

When preparing stock solutions for in vitro assays:

  • DMSO Stability: Thiomorpholines are stable in DMSO for short periods, but DMSO is an oxidant. Do not store stock solutions in DMSO at room temperature for >24 hours. Freeze immediately.

  • Solubility Profile:

FormWaterEthanolDMSOBuffer (pH 7.4)
Free Base InsolubleSolubleSoluble< 0.1 mg/mL
HCl Salt Soluble (>20 mg/mL)SolubleSolubleSoluble

Critical Note: If using the HCl salt in a cellular assay, ensure your buffer capacity is high enough to neutralize the acidity, or back-titrate the stock solution to neutral pH to avoid false positives caused by acidity [4].

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.[3] Reaction Chemistry & Engineering.

  • Pecci, L., et al. (1993). The oxidation of sulfur containing cyclic ketimines: The sulfoxide is the main product.[4] Amino Acids, 5(1), 23-32.[4]

  • Ferri, N., et al. (2025). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. Molecules. (Note: Discusses analogous lactam resolution on Chiralpak IA/IC).

  • Apollo Scientific. (2023).[5][6] Safety Data Sheet: Thiomorpholine derivatives handling.

For further assistance, contact the Structural Chemistry Group at ext. 4402.

Sources

Troubleshooting low yield in 3-(3-Chlorophenyl)thiomorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Chlorophenyl)thiomorpholine Synthesis

Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)thiomorpholine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during this multi-step synthesis. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively.

Introduction: Synthesis Strategy Overview

The synthesis of 3-(3-chlorophenyl)thiomorpholine is a valuable process for generating scaffolds in medicinal chemistry, as the thiomorpholine moiety is present in various bioactive compounds.[1] A common and reliable synthetic strategy involves a two-step process beginning with commercially available starting materials: the nucleophilic ring-opening of 3-chlorostyrene oxide by cysteamine, followed by an intramolecular cyclization to form the thiomorpholine ring.

This guide will focus on troubleshooting issues that arise during this specific synthetic pathway.

General Reaction Scheme

The overall transformation is depicted below:

Reaction_Scheme StyreneOxide 3-Chlorostyrene Oxide Intermediate Intermediate Amino Alcohol (Uncyclized) StyreneOxide->Intermediate Step 1: Ring Opening (e.g., EtOH, Reflux) Cysteamine Cysteamine (H₂N-CH₂-CH₂-SH) Plus1 + Product 3-(3-Chlorophenyl)thiomorpholine Intermediate->Product Step 2: Intramolecular Cyclization Reagents Cyclization (e.g., PPh₃, DIAD or SOCl₂)

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Diagnosing Low Yield

Low yield can manifest at different stages of the synthesis. This section is structured in a question-and-answer format to address specific problems you might observe.

Q1: My initial reaction (Step 1: Ring Opening) is incomplete. TLC analysis shows significant amounts of unreacted 3-chlorostyrene oxide. What's going on?

Answer: This is a common issue that typically points to problems with nucleophilicity, reagent quality, or reaction conditions.

  • Causality: The ring-opening of an epoxide is the rate-determining step here. Cysteamine has two nucleophilic centers: the amine (-NH₂) and the thiol (-SH). While the amine is generally a stronger nucleophile under neutral or basic conditions and preferentially attacks the epoxide, its effectiveness can be hampered.

  • Troubleshooting Steps:

    • Verify Cysteamine Quality: Cysteamine hydrochloride is often sold, which is less nucleophilic. Ensure you are using the free base or neutralizing the hydrochloride salt in situ with an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA). Cysteamine can also oxidize to form a disulfide (cystamine) upon prolonged exposure to air. Use freshly opened or properly stored reagent.

    • Solvent Choice: The reaction is typically run in a protic solvent like ethanol or methanol to facilitate proton transfer during ring-opening. Ensure the solvent is anhydrous if you are using sensitive reagents, although for this step, it's not strictly necessary.

    • Temperature and Reaction Time: While the reaction can proceed at room temperature, gentle heating (40-60 °C) can significantly increase the rate. Monitor the reaction by TLC every hour. If the reaction stalls, a longer reaction time or a modest increase in temperature may be required.[2]

    • Catalysis: A catalytic amount of a Lewis acid can sometimes promote epoxide opening, but this can also lead to side reactions. This should be considered an optimization step if other methods fail.

Q2: The ring-opening reaction worked, but I'm getting a complex mixture of products instead of the desired intermediate amino alcohol.

Answer: The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions, such as dimerization.

  • Causality: Cysteamine can theoretically attack either carbon of the epoxide. While attack at the less sterically hindered terminal carbon is favored, some attack can occur at the benzylic position. Furthermore, a second molecule of styrene oxide can react with the intermediate, or cysteamine can dimerize.

  • Troubleshooting Workflow:

G start Complex Mixture in Step 1 check_regio Analyze crude NMR/LC-MS to identify major byproducts start->check_regio is_dimer Is cystamine disulfide present? check_regio->is_dimer Check Mass Spec is_isomer Is the regioisomer present? check_regio->is_isomer Check NMR is_poly Is a double-addition product seen? check_regio->is_poly Check Mass Spec fix_dimer Use fresh cysteamine. Run under inert atmosphere (N₂ or Ar). is_dimer->fix_dimer fix_isomer Lower reaction temperature. Avoid acidic catalysts. is_isomer->fix_isomer fix_poly Use a slight excess of cysteamine (1.1-1.2 equivalents). is_poly->fix_poly

Caption: Workflow for diagnosing side reactions.

Q3: The cyclization step (Step 2) is failing, and I'm isolating the uncyclized amino alcohol intermediate. How can I promote ring closure?

Answer: This indicates that the hydroxyl group is not being effectively converted into a good leaving group, or that the intramolecular nucleophilic attack by the nitrogen is too slow.

  • Causality: For the thiomorpholine ring to form, an intramolecular SN2 reaction must occur. The hydroxyl group is a poor leaving group and must be activated. The choice of activation method is critical.

  • Recommended Cyclization Strategies:

MethodReagentsMechanismCommon Pitfalls & Solutions
Tosyl Chloride TsCl, Pyridine or Et₃NConverts -OH to -OTs (a good leaving group), followed by intramolecular attack by the amine.Reaction can be slow. Ensure anhydrous conditions. Pyridine can be difficult to remove; switch to Et₃N and use an aqueous workup.
Thionyl Chloride SOCl₂Converts -OH to -Cl. The cyclization often occurs in situ upon heating or addition of a base.SOCl₂ is highly reactive and can lead to charring if not added slowly at low temperature (0 °C). Can generate HCl, which protonates the amine, making it non-nucleophilic; add a base after the initial reaction.
Mitsunobu Reaction PPh₃, DIAD or DEADForms an oxyphosphonium salt, which is an excellent leaving group.Can be difficult to purify from triphenylphosphine oxide (TPPO). Use of polymer-bound PPh₃ or purification via crystallization can help. Ensure anhydrous conditions.
  • Expert Tip: The thionyl chloride method is often robust. A good starting point is to add SOCl₂ dropwise to a solution of the intermediate in an appropriate solvent (e.g., DCM) at 0 °C, let it stir for an hour, then slowly add a non-nucleophilic base like triethylamine and allow the mixture to warm to room temperature or gently reflux.

Q4: My final product is impure, and I'm losing a significant amount during purification. What are the best practices?

Answer: Product loss during purification is often due to suboptimal chromatography conditions or the physical properties of the product itself.

  • Causality: 3-(3-Chlorophenyl)thiomorpholine contains a basic nitrogen atom, which can cause tailing on silica gel chromatography. It may also be an oil, making crystallization difficult.

  • Purification Strategy:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a solvent like ethyl acetate, wash with a mild acid (e.g., 1M citric acid) to pull the basic product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure product back into an organic solvent.

    • Chromatography Optimization:

      • Deactivate Silica: To prevent tailing, add 1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).

      • Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel.

    • Crystallization/Salt Formation: If the free base is an oil, try converting it to a salt (e.g., hydrochloride or fumarate). Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., ether, ethyl acetate) and add a solution of HCl in ether or a solution of fumaric acid in ethanol. The resulting salt is often a stable, crystalline solid that can be easily filtered and dried.[3]

Experimental Protocols

This section provides a baseline protocol. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-((2-mercaptoethyl)amino)-1-(3-chlorophenyl)ethan-2-ol
  • To a round-bottom flask, add cysteamine free base (1.1 eq) and absolute ethanol (approx. 0.5 M).

  • If using cysteamine HCl, add triethylamine (1.1 eq) and stir for 15 minutes before proceeding.

  • Add 3-chlorostyrene oxide (1.0 eq) dropwise to the solution.

  • Stir the reaction mixture at 50 °C and monitor its progress using TLC (e.g., 9:1 DCM:Methanol). The reaction is typically complete within 3-5 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to 3-(3-Chlorophenyl)thiomorpholine
  • Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM, approx. 0.3 M) in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise over 20 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Slowly add triethylamine (3.0 eq) dropwise. Caution: This is an exothermic reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Begin the workup and purification as described in the troubleshooting section (Q4).

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a different starting material instead of 3-chlorostyrene oxide?

    • Yes, other precursors like 2-bromo-1-(3-chlorophenyl)ethanol could be used with cysteamine, which would involve a direct SN2 displacement. However, styrene oxides are often preferred due to their commercial availability and reactivity.

  • FAQ 2: My final product appears to be oxidizing over time. How can I prevent this?

    • The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone.[4] It is best to store the final compound under an inert atmosphere (nitrogen or argon) and in a freezer to minimize degradation. If a solid salt has been prepared, it will generally have better long-term stability.

  • FAQ 3: What are the key characterization signals I should look for in the final product?

    • ¹H NMR: Look for the characteristic signals of the thiomorpholine ring protons, typically in the 2.5-4.0 ppm range, in addition to the aromatic signals from the 3-chlorophenyl group.

    • Mass Spectrometry: The most crucial analysis. Check for the correct molecular ion peak corresponding to the formula C₁₀H₁₂ClNS (m/z ≈ 213.04).[5][6] Also, verify the isotopic pattern for the presence of one chlorine atom.

References

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. Available at: [Link]

  • Thoreauchem. (n.d.). 3-(3-Chlorophenyl)thioMorpholine. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-CHLOROPHENYL ISOTHIOCYANATE. Retrieved February 3, 2026, from [Link]

  • Kim, Y., et al. (2018). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 28(17), 2933-2937. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved February 3, 2026, from [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-22. Available at: [Link]

  • Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
  • Wesołowska, O., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7296. Available at: [Link]

Sources

Technical Support Center: Post-Synthetic Workup for 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-3CPT-001 Subject: Optimization of Isolation and Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Molecule Profile[1]

User Context: You have likely synthesized 3-(3-chlorophenyl)thiomorpholine via the reduction of its lactam precursor (5-(3-chlorophenyl)thiomorpholin-3-one) using Lithium Aluminum Hydride (


) or a similar hydride donor.

The Challenge: This molecule presents a "triad of difficulty" in workup:

  • Amine Basicity: It is a secondary amine (

    
    ), requiring precise pH control for extraction.
    
  • Sulfur Sensitivity: The thioether moiety is prone to oxidation (sulfoxide formation) if handled carelessly with peroxides or vigorous aeration.

  • Aluminum Emulsions: The standard LAH reduction generates gelatinous aluminum salts that trap product, leading to low yields.[1]

Target Molecule Data
PropertyValueImplication for Workup
Structure 3-(3-Cl-Ph)-ThiomorpholineLipophilic aryl halide tail; polar amine head.[2]

(Conj. Acid)
~9.0 - 9.2 (Predicted)Aqueous layer must be

to extract free base.
LogP ~2.5 - 3.0Good solubility in DCM, EtOAc, and TBME.
Stability Air-sensitive (Sulfur)Avoid prolonged exposure to air; use degassed solvents.[1]

Critical Protocol: Quenching the Reduction (The "Crash")

Issue: "I have a gray, gelatinous sludge after my LAH reduction. Filtration is impossible."

Diagnosis: You are experiencing aluminum hydroxide coordination. The amine and sulfur atoms in your product can coordinate to aluminum, making the standard "Fieser" workup (Water/NaOH/Water) less effective and prone to trapping your compound.

Recommended Solution: The Rochelle’s Salt Method We recommend this over the Fieser method for thiomorpholines because the tartrate ligand chelates aluminum more strongly than your product does, breaking the emulsion.

Step-by-Step Protocol
  • Cool Down: Cool the reaction mixture (THF or Ether) to 0°C under Argon.

  • Dilute: Dilute with an equal volume of diethyl ether (helps precipitate salts later).

  • The Quench:

    • Add EtOAc dropwise to consume excess hydride (safer than water).

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use ~20 mL per gram of

      
       used.
      
  • The Digestion (Crucial):

    • Remove the ice bath.

    • Stir vigorously at Room Temperature (RT) for 1–3 hours .

    • Visual Cue: The gray emulsion will separate into two clean, transparent layers (organic top, aqueous bottom).

  • Separation: Transfer to a separatory funnel. The aluminum stays in the aqueous layer.

QuenchDecision Start Reduction Complete (LiAlH4 in THF) Quench Quench excess hydride (Dropwise EtOAc at 0°C) Start->Quench Choice Choose Workup Method Quench->Choice Fieser Fieser Method (H2O / 15% NaOH / 3x H2O) Choice->Fieser Standard Substrates Rochelle Rochelle's Salt Method (Sat. K-Na Tartrate) Choice->Rochelle Thiomorpholines/Amines (RECOMMENDED) ResultFieser Risk: Al-Amine complexes sticky precipitate Fieser->ResultFieser ResultRochelle Benefit: Tartrate displaces product Clean phase separation Rochelle->ResultRochelle

Figure 1: Decision matrix for quenching aluminum hydride reductions. For thiomorpholines, Rochelle's salt prevents product occlusion.

Purification: Acid-Base Extraction Workflow

Issue: "My crude NMR shows starting material and non-basic impurities."

Logic: The 3-(3-chlorophenyl)thiomorpholine is a base. We can use this to "hide" it in the aqueous layer while washing away impurities, then "release" it back to the organic layer.

Reagents:

  • Acid: 1M HCl (Do not use oxidizing acids like

    
    ).
    
  • Base: 6M NaOH or

    
    .
    
  • Solvent: Dichloromethane (DCM) is preferred over ether due to higher solubility of the chlorophenyl derivative.

The "pH Swing" Protocol
  • Initial Extraction: Take the organic layer from the Rochelle's quench.

  • Acidify (Target pH < 2):

    • Extract the organic layer 3x with 1M HCl .

    • Chemistry: The thiomorpholine becomes the hydrochloride salt (

      
      ) and moves to the water.
      
    • Discard: The organic layer (contains non-basic impurities like unreacted lactam or neutral side products).

  • Wash (Optional): Wash the acidic aqueous layer once with fresh DCM to remove entrained organics.

  • Basify (Target pH > 12):

    • Cool the acidic aqueous layer on ice.

    • Slowly add 6M NaOH until pH is >12 (Check with pH paper).

    • Visual Cue: The solution will become cloudy/milky as the free amine oils out.

  • Final Extraction:

    • Extract the basic aqueous layer 3x with DCM .

    • Dry combined organics over

      
       (Sodium Sulfate).
      
    • Concentrate in vacuo.

AcidBase Crude Crude Mixture (Organic Solvent) AcidEx Add 1M HCl (Extract) Crude->AcidEx OrgLayer1 Organic Layer (Impurities) AcidEx->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Salt pH < 2) AcidEx->AqLayer1 Keep Basify Add NaOH (pH > 12) AqLayer1->Basify FinalEx Extract with DCM Basify->FinalEx Product Pure Free Base (Concentrate) FinalEx->Product

Figure 2: The "pH Swing" purification workflow. This method leverages the basicity of the secondary amine to isolate it from neutral byproducts.

Troubleshooting & FAQ

Q1: I see a new spot on TLC that is more polar than my product. Is it the lactam?

A: If the spot is very polar and drags near the baseline, it is likely the sulfoxide (


) or sulfone  (

).
  • Cause: Oxidation during workup or storage.

  • Fix: Ensure all solvents for extraction are degassed (sparge with Nitrogen for 10 min). Avoid using old diethyl ether which may contain peroxides.

  • Recovery: Sulfoxides can sometimes be reduced back to sulfides, but it is better to prevent them.

Q2: Can I use Pd/C and Hydrogen to reduce the lactam?

A: NO.

  • Reason: The 3-chlorophenyl ring is sensitive to dechlorination under catalytic hydrogenation conditions (Pd/C +

    
    ). You will likely strip the chlorine atom, yielding 3-phenylthiomorpholine.
    
  • Alternative: Stick to hydride reductions (

    
     or 
    
    
    
    ).
Q3: How do I store this compound long-term?

A: The free base is an oil that is prone to oxidation. We recommend converting it to the Hydrochloride Salt .

  • Protocol: Dissolve the free base in dry diethyl ether. Add 2M HCl in diethyl ether dropwise. A white solid will precipitate instantly. Filter, wash with ether, and dry.

  • Stability: The HCl salt is stable at room temperature for years if kept dry.

Q4: My yield is lower than expected (<50%). Where is it?

A: Check the aqueous layer from your first extraction.

  • Test: Take a small aliquot of the aqueous waste, adjust pH to 12, and extract with DCM. Run a TLC.

  • Reason: If the pH wasn't high enough (>12) during the basification step, the amine stays protonated in the water. Thiomorpholines are moderately strong bases; pH 10 might not be sufficient for quantitative recovery.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Rochelle's salt workups).
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997. (Authoritative text on hydride reduction mechanisms and quenching).
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley, 1967; Vol. 1, p 581. (Source of the original Fieser workup, utilized for comparison).
  • World Health Organization. International Pharmacopoeia: Phenmetrazine Hydrochloride. (Structural analog reference for pKa and salt stability properties).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for chemoselective reduction and amine basicity).

Sources

Validation & Comparative

Guide: Interpreting Screening Hits for 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thio-Switch" in Hit Assessment

If 3-(3-Chlorophenyl)thiomorpholine (CAS 864685-25-6) has appeared as a hit in your primary screen, you are likely interrogating a CNS-focused library or a fragment-based metabolic screen.[1] This compound represents a classic medicinal chemistry tactic: the bioisosteric replacement of the morpholine oxygen with sulfur.[1]

While structurally analogous to the psychostimulant Phenmetrazine or the serotonin modulator mCPP , the presence of the thiomorpholine ring fundamentally alters the compound's metabolic profile, lipophilicity, and binding kinetics. This guide provides the framework to validate this hit, distinguishing between a genuine lead and a metabolic liability.

Quick Assessment Matrix
Feature3-(3-Chlorophenyl)thiomorpholinePhenmetrazine (Morpholine Analog)mCPP (Piperazine Analog)
Primary Target Class Monoamine Transporters (DAT/SERT) / Sigma ReceptorsDAT/NET Releaser5-HT Receptors (Agonist)
Lipophilicity (cLogP) High (~2.5 - 3.[1]0)Moderate (~1.[1]6)Moderate (~2.[1]1)
Metabolic Liability High (S-Oxidation) Low (N-Dealkylation)Moderate (Hydroxylation)
BBB Penetration Excellent (Passive Diffusion)GoodGood

Structural & Mechanistic Analysis

The 3-Chlorophenyl "Privileged" Motif

The 3-chlorophenyl substituent is not random.[1][2] In CNS drug design, this moiety is a validated "hook" for the Serotonin Transporter (SERT) and 5-HT receptors .[1]

  • Mechanism: The electron-withdrawing chlorine atom at the meta position enhances lipophilic interaction with the hydrophobic pocket of the transporter, often shifting selectivity toward serotonin over dopamine compared to unsubstituted phenyl rings.[1]

The Thiomorpholine Liability (The "Soft" Sulfur)

Unlike the "hard" oxygen in morpholine, the sulfur atom in thiomorpholine is a "soft" nucleophile.

  • Advantage: Increased lipophilicity facilitates rapid Blood-Brain Barrier (BBB) crossing.[1]

  • Risk: The sulfur is highly prone to metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s, leading to the formation of sulfoxides and sulfones . These metabolites often lose the desired pharmacological activity or introduce off-target toxicity.[1]

Comparative Performance Analysis

The following table compares the theoretical and observed performance of the thiomorpholine scaffold against its direct competitors in a screening context.

Table 1: Scaffold Performance Comparison
Parameter3-(3-Chlorophenyl)thiomorpholinePhenmetrazine (Morpholine)1-(3-Chlorophenyl)piperazine (mCPP)
Binding Affinity (

)
< 100 nM (Predicted for SERT/DAT)~200 nM (DAT)~20-50 nM (5-HT2C)
Selectivity Profile Balanced SERT/DAT inhibitorDAT > SERT (Stimulant profile)5-HT >> DAT (Serotonergic)
Solubility (pH 7.4) Low (< 50

M)
High (> 500

M)
Moderate
False Positive Risk Moderate (Redox interference)LowLow
Synthesizability High (2-step cyclization)HighHigh

Analyst Note: If your screen readout relies on a redox-sensitive dye (e.g., Resazurin), the thiomorpholine sulfur can act as a reducing agent, potentially generating false positives. Always validate with an orthogonal biophysical assay (e.g., SPR or MST).

Validation Protocols

To confirm this hit is a valid starting point for optimization, you must establish its metabolic stability and specific binding mode.

Protocol A: Microsomal Stability & S-Oxidation Profiling

Objective: Determine if the "thio-switch" renders the molecule too unstable for in vivo efficacy.[1]

Workflow:

  • Incubation: Prepare 1

    
    M test compound in phosphate buffer (pH 7.4).
    
  • Activation: Add liver microsomes (human/mouse, 0.5 mg/mL) + NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS): Monitor parent ion [M+H]+ and specific metabolite transitions:

    • Sulfoxide (+16 Da): The primary metabolite.[1]

    • Sulfone (+32 Da): The secondary metabolite.[1]

Success Criteria:

  • 
     minutes.
    
  • If Sulfoxide formation > 50% within 15 mins, the scaffold requires modification (e.g., steric shielding of the sulfur or switching back to morpholine).

Protocol B: Functional Monoamine Uptake Assay

Objective: Distinguish between a "Releaser" (Phenmetrazine-like) and a "Reuptake Inhibitor" (SSRI-like).[1]

  • Cell Line: HEK293 stably expressing human SERT, DAT, or NET.

  • Tracer: Use a fluorescent neurotransmitter mimic (e.g., ASP+).

  • Dosing: 7-point dilution series (1 nM to 10

    
    M).
    
  • Readout: Kinetic fluorescence measurement (FLIPR/FDSS).

    • Inhibition Mode: Pre-incubate cells with compound, then add tracer. Reduced fluorescence uptake = Inhibitor .[1]

    • Release Mode: Pre-load cells with tracer, wash, then add compound. Increased fluorescence in supernatant = Releaser .[1]

Visualizing the Metabolic Liability

The following diagram illustrates the critical metabolic pathway that differentiates the thiomorpholine scaffold from the morpholine scaffold.

MetabolicPathway Parent 3-(3-Chlorophenyl) thiomorpholine (Active Hit) FMO Enzyme: FMO3 / CYP450 Parent->FMO Rapid Oxidation Morpholine Morpholine Analog (Metabolically Stable Core) Parent->Morpholine Bioisosteric Replacement Sulfoxide S-Oxide Metabolite (Chiral Center Created) FMO->Sulfoxide +16 Da Sulfone Sulfone Metabolite (Inactive/Polar) Sulfoxide->Sulfone Slow Oxidation (+16 Da)

Figure 1: The oxidative metabolic cascade of the thiomorpholine scaffold.[1] Rapid S-oxidation is the primary failure mode for this class of compounds in early drug discovery.[1]

Interpretation & Recommendations

Scenario 1: High Potency, Low Stability

If the compound shows


 nM but degrades rapidly in Protocol A:
  • Action: Synthesize the morpholine (Phenmetrazine analog) or gem-dimethyl thiomorpholine (steric bulk protects sulfur) variants.[1]

Scenario 2: Moderate Potency, High Stability

If




M and stable:
  • Action: Check for "Magic Methyl" effects. Add a methyl group to the C2 or C5 position of the thiomorpholine ring to lock the conformation.[1]

Scenario 3: Assay Interference

If the compound shows activity in fluorescence assays but fails in biophysical validation (SPR):

  • Action: Discard scaffold.

References

  • Nadar, S., et al. (2021).[3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3][4][5] Journal of Chemical Reviews.

  • Rothman, R. B., et al. (2002).[6] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] European Journal of Pharmacology. (Contextualizing Phenmetrazine analogs).

  • Kwon, S. K., & Moon, A. (2005).[7] "Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity." Archives of Pharmacal Research.[1][7] (Demonstrating biological activity of thio-substituted heterocycles).

  • PubChem Compound Summary. (2024). "Phenmetrazine."[1][6][8] National Center for Biotechnology Information.[1] [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-(3-Chlorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The protocols outlined below are designed to be a self-validating system, emphasizing the causality behind each safety measure. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 3-(3-Chlorophenyl)thiomorpholine, a thorough risk assessment is the foundational step before any handling. Structurally related compounds exhibit a range of hazards, including corrosivity, toxicity upon contact or ingestion, and irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Therefore, it is prudent to treat 3-(3-Chlorophenyl)thiomorpholine as a hazardous substance with the potential for similar adverse effects.

Assumed Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[3][4][5]

  • Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]

  • Irritant: May cause irritation to the respiratory system.[1]

  • Combustible: May be a slight fire hazard when exposed to heat or flame.[5]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are paramount to prevent direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving 3-(3-Chlorophenyl)thiomorpholine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Safety glasses with side shields or chemical splash goggles.[6] A face shield is recommended for larger quantities.[6][7]Double-gloving with chemical-resistant gloves (e.g., nitrile).[6][8] Gloves must be powder-free.[6][7]A fully buttoned lab coat. For larger quantities, a chemical-resistant apron or coveralls should be worn.[6][8]A NIOSH-approved N95 respirator should be used if the operation is not performed in a certified chemical fume hood.[9]
Preparing Solutions Chemical splash goggles and a face shield are mandatory.[6][7]Double-gloving with chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[6]A chemical-resistant apron over a lab coat or chemical-resistant coveralls.[6][8]All work should be performed in a certified chemical fume hood.[1][3]
Running Reactions Chemical splash goggles and a face shield are mandatory.[6][7]Double-gloving with chemical-resistant gloves (e.g., nitrile).[6]A lab coat is required at a minimum. Consider a chemical-resistant apron for added protection.[8]All work must be conducted within a certified chemical fume hood.[1][3]
Spill Cleanup Chemical splash goggles and a face shield are mandatory.[6][7]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant coveralls and shoe covers.[6]A full-face respirator with appropriate cartridges is required.[9]
The Rationale Behind PPE Selection:
  • Eye and Face Protection: The potential for splashes of corrosive material necessitates robust protection. Safety glasses alone are insufficient; chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face.[6][7]

  • Hand Protection: Double-gloving provides an extra layer of security against chemical permeation. Nitrile gloves offer good resistance to a variety of chemicals, but it is crucial to consult the glove manufacturer's compatibility chart.[8] Powder-free gloves are essential to prevent the aerosolization of the chemical.[6][7]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes, such as preparing solutions or handling larger quantities, a chemical-resistant apron or coveralls are necessary to protect underlying clothing and skin.[6][8]

  • Respiratory Protection: Handling any potent chemical outside of a certified chemical fume hood poses a significant inhalation risk. An N95 respirator can provide protection against airborne particulates.[9] For spill cleanup, where vapor concentrations may be higher, a more protective full-face respirator is warranted.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Preparation and Weighing:
  • Designated Area: All handling of 3-(3-Chlorophenyl)thiomorpholine should be conducted in a designated area within a certified chemical fume hood.[1][3]

  • Donning PPE: Before handling the chemical, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, use a disposable weigh boat. Tare the balance with the weigh boat before adding the chemical.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.[10]

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe with a disposable towel. Dispose of the towel as hazardous waste.

Solution Preparation:
  • Fume Hood: All solution preparation must occur in a certified chemical fume hood.[1][3]

  • Glassware: Use clean, dry glassware.

  • Solvent Addition: Slowly add the solvent to the solid. If the dissolution is exothermic, add the solvent in small portions and allow the mixture to cool.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the container covered to the extent possible.

Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate the hazard.

Spill Response Workflow

Spill_Response_Workflow Workflow for Chemical Spill Response A IMMEDIATE ACTIONS - Alert personnel in the area. - If on skin/clothing, remove contaminated items and flush with water for 15 mins. B ASSESS THE SPILL - Is it a minor or major spill? - Can it be handled by lab personnel? A->B C CONTAIN THE SPILL - Use absorbent pads or sand to dike the spill. - Prevent entry into drains. B->C Minor Spill H EVACUATE & NOTIFY EHS - Evacuate the area. - Call Emergency Services/EHS immediately. B->H Major Spill D NEUTRALIZE & CLEAN - For acidic/basic materials, neutralize appropriately. - Absorb the spill with inert material (vermiculite, sand). C->D E DECONTAMINATE - Clean the spill area with an appropriate solvent. - Wipe down all affected surfaces. D->E F DISPOSE - Collect all contaminated materials in a labeled, sealed container. - Dispose of as hazardous waste according to institutional guidelines. E->F G REPORT - Report the incident to the Lab Supervisor and EHS. F->G

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel unwell.[11]

  • Don PPE: Before attempting to clean a minor spill, don the appropriate PPE as listed in the spill cleanup section of the table.

  • Containment: For liquid spills, surround the area with an absorbent material like sand or vermiculite to prevent it from spreading.[2][5]

  • Absorption: Cover the spill with an inert absorbent material.[2][5]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[5]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Place the cloth in the hazardous waste container.

  • Disposal: Seal the waste container and arrange for its disposal according to your institution's hazardous waste management procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 3-(3-Chlorophenyl)thiomorpholine and any contaminated materials is a critical final step.

  • Waste Streams: All materials that have come into contact with 3-(3-Chlorophenyl)thiomorpholine, including gloves, weigh boats, disposable towels, and absorbent materials, must be considered hazardous waste.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label should include the chemical name and the words "Hazardous Waste."

  • Regulatory Compliance: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[3] Never pour chemical waste down the drain.[2]

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with working with 3-(3-Chlorophenyl)thiomorpholine, fostering a culture of safety and scientific integrity within your laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Thiomorpholine.
  • CymitQuimica. (2023, July 6). Thiomorpholine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine ≥99 %.
  • Santa Cruz Biotechnology. (2025, May 9). 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide - Safety Data Sheet.
  • ECHEMI. (n.d.). 3-(3-chlorophenyl)thiomorpholine Handling and Storage.
  • TCI Chemicals. (2025, November 4). 4-(4-Chlorophenyl)morpholine Safety Data Sheet.
  • Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). 3-(3-Chlorophenyl)thiomorpholine.
  • Apollo Scientific. (2023, July 6). Thiomorpholine-3-carboxylic acid, N-BOC protected Safety Data Sheet.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。